AJG049 free base
Description
Properties
CAS No. |
195991-49-2 |
|---|---|
Molecular Formula |
C27H30N2O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
11-[[(2R)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-yl]methyl]-6H-benzo[c][1,5]benzoxazepine |
InChI |
InChI=1S/C27H30N2O2/c1-30-24-14-12-21(13-15-24)16-18-28-17-6-8-23(28)19-29-25-9-3-2-7-22(25)20-31-27-11-5-4-10-26(27)29/h2-5,7,9-15,23H,6,8,16-20H2,1H3/t23-/m1/s1 |
InChI Key |
REUFESBNLHXVHN-HSZRJFAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2CCC[C@@H]2CN3C4=CC=CC=C4COC5=CC=CC=C53 |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AJG-049 free base, AJG049 free base |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AJG049 Free Base
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action of AJG049, a novel calcium channel antagonist. The information is compiled from preclinical research and is intended to provide a technical understanding of its pharmacological properties.
Core Mechanism of Action
Signaling Pathway
The fundamental action of AJG049 is the blockade of L-type Ca2+ channels in the cell membrane of smooth muscle cells. This inhibition prevents the influx of extracellular Ca2+ that is necessary for the initiation of the contractile process. The binding studies have revealed that AJG049 exhibits a high affinity for the diltiazem-binding site on the L-type Ca2+ channel.[1][5][6] The inhibitory effect of AJG049 on these channels is concentration-dependent, voltage-dependent, and use-dependent.[1][5][6] Furthermore, AJG049 has been shown to shift the steady-state inactivation curve of the Ca2+ current to the left, indicating a modulation of the channel's gating properties.[1][5][6]
Quantitative Data
The inhibitory potency of AJG049 has been quantified in comparative studies. The compound has demonstrated a higher potency than other known Ca2+ channel antagonists, verapamil and diltiazem, in ileal myocytes.[1][5][6]
| Parameter | Value | Condition | Tissue |
| IC50 | 79 nM | - | Intestinal Smooth Muscle |
| Ki for ICa Inhibition | 66.5 nM | Holding Potential: -60 mV | Guinea-pig Ileum Myocytes |
| Ki for ICa Inhibition | 739.1 nM | Holding Potential: -90 mV | Guinea-pig Ileum Myocytes |
| Ki for IBa Inhibition | 190.3 nM | Holding Potential: -60 mV | Guinea-pig Mesenteric Artery Myocytes |
| Ki for IBa Inhibition | 1.9 µM | Holding Potential: -90 mV | Guinea-pig Mesenteric Artery Myocytes |
Potency Comparison in Ileal Myocytes: AJG049 > Verapamil > Diltiazem[1][5][6]
Potency Comparison in Mesenteric Arterial Myocytes: AJG049 > Verapamil > Diltiazem[1][5][6]
Relative Ratio of Ki Values (Ileal vs. Mesenteric Arterial Myocytes): AJG049 > Diltiazem >> Verapamil[1][5][6]
Experimental Protocols
The following experimental designs were utilized to elucidate the mechanism of action of AJG049.
3.1. Binding Studies
-
Objective: To determine the affinity of AJG049 for various types of voltage-dependent Ca2+ channels.
-
Methodology:
-
Membrane preparations from rat cerebral cortex were used.
-
Radioligand binding assays were performed to assess the displacement of specific ligands for different Ca2+ channel subtypes by AJG049.
-
The affinity for the diltiazem-binding site of L-type Ca2+ channels was specifically examined.
-
3.2. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effects of AJG049 on voltage-dependent inward Ca2+ (ICa) or Ba2+ (IBa) currents in smooth muscle cells.
-
Methodology:
-
Smooth muscle cells were dispersed from guinea-pig ileum, colon, and mesenteric artery.
-
The conventional whole-cell patch-clamp technique was employed.
-
Cells were held at different membrane potentials (e.g., -60 mV and -90 mV) to assess voltage-dependency.
-
Depolarizing pulses were applied to evoke ICa or IBa.
-
AJG049 was applied at various concentrations to determine concentration-dependency and calculate Ki values.
-
Repetitive depolarizing pulses were used to evaluate use-dependency.
-
Steady-state inactivation curves were generated by applying pre-pulses of varying voltages before a test pulse.
-
Conclusions and Implications
The available data indicates that AJG049 is a potent L-type Ca2+ channel antagonist with a degree of selectivity for intestinal smooth muscle over vascular smooth muscle.[1][5][6] Its mechanism of action through the diltiazem-binding site and its voltage- and use-dependent properties suggest a sophisticated interaction with the Ca2+ channel. These characteristics make AJG049 a molecule of significant interest for further investigation in the context of gastrointestinal motility disorders.
References
- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AJG049 | CMD Biosceinces [cmdbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Research Applications of AJG049 Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the research applications, mechanism of action, and experimental investigation of AJG049 free base, a novel L-type calcium channel antagonist. The information is tailored for professionals in the fields of pharmacology, physiology, and drug discovery.
Core Research Application: Inhibition of Intestinal Smooth Muscle Contraction
AJG049 is primarily utilized in research as a potent inhibitor of L-type voltage-gated Ca2+ channels, with a specific focus on its effects on intestinal smooth muscle. Its primary application is in the study of mechanisms underlying gut motility and as a potential therapeutic agent for conditions characterized by intestinal hypermotility. By blocking the influx of extracellular calcium into smooth muscle cells, AJG049 effectively reduces the contractile activity of the intestinal musculature.[1]
Mechanism of Action
AJG049 exerts its inhibitory effect by binding to the L-type Ca2+ channel, a key component in the excitation-contraction coupling of smooth muscle.[2] Binding studies have revealed that AJG049 has a high affinity for the diltiazem-binding site on the channel protein.[1] The inhibition is characterized by its dependence on several factors:
-
Concentration-dependent: The degree of channel block increases with higher concentrations of AJG049.[3]
-
Voltage-dependent: The inhibitory action of AJG049 is more pronounced at more depolarized membrane potentials.[3] This is evidenced by a leftward shift in the steady-state inactivation curve of the Ca2+ current (ICa) in the presence of the compound.[1]
-
Use-dependent: The blocking effect is enhanced with repetitive stimulation of the channel.[1]
These characteristics suggest that AJG049 preferentially binds to the open or inactivated states of the L-type Ca2+ channel.
Quantitative Data Summary
The inhibitory potency of AJG049 has been quantified in electrophysiological studies, primarily using the whole-cell patch-clamp technique on guinea-pig ileal and mesenteric arterial myocytes. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Inhibitory Potency (Ki) of AJG049 on L-type Ca2+ Currents
| Tissue Type | Holding Potential | Ki (nM) |
| Guinea-pig Ileal Myocytes | -60 mV | 66.5 |
| -90 mV | 739.1 | |
| Guinea-pig Mesenteric Arterial Myocytes | -60 mV | 190.3 |
| -90 mV | 1900 |
Data sourced from[3]
Table 2: Comparative Potency of L-type Ca2+ Channel Antagonists in Guinea-pig Ileal Myocytes (Holding Potential -60 mV)
| Compound | Ki (nM) |
| AJG049 | 66.5 |
| Verapamil | 300.8 |
| Diltiazem | 2400 |
Data sourced from[3]
Signaling Pathway
The signaling pathway through which AJG049 mediates its effects on intestinal smooth muscle contraction is centered on the reduction of intracellular calcium concentration. The following diagram illustrates this pathway.
References
- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of intestinal motility by the Ca(v)1.2 L-type calcium channel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the L-type Calcium Channel Inhibitory Profile of AJG049 Free Base
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AJG049 is a novel calcium channel antagonist that demonstrates potent inhibitory activity against L-type calcium channels.[1][2] This technical document provides a comprehensive overview of the pharmacological properties of AJG049 free base, with a specific focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in cardiovascular and gastrointestinal drug discovery and development.
Core Mechanism of Action: L-type Calcium Channel Inhibition
AJG049 exerts its physiological effects by acting as an antagonist of L-type calcium channels.[1][2] It selectively binds to the diltiazem-binding site on the α1-subunit of the channel complex.[2][3] This binding event inhibits the influx of extracellular calcium (Ca²⁺) into smooth muscle cells, a critical step in the initiation and maintenance of muscle contraction. By blocking this influx, AJG049 promotes vascular and intestinal smooth muscle relaxation, leading to a reduction in cardiac load and an improvement in cardiac perfusion.[1]
Signaling Pathway of L-type Calcium Channel-Mediated Smooth Muscle Contraction and Inhibition by AJG049
The following diagram illustrates the signaling cascade leading to smooth muscle contraction and the point of intervention for AJG049.
Quantitative Analysis of L-type Calcium Channel Inhibition
The inhibitory potency of AJG049 has been quantified and compared with other known calcium channel blockers, namely verapamil and diltiazem. The data, primarily derived from whole-cell patch-clamp studies on guinea-pig myocytes, are summarized below.
Table 1: Comparative Inhibitory Potency (Ki values) on L-type Calcium Currents
| Compound | Tissue | Holding Potential | Ki (nM) |
| AJG049 | Ileal Myocytes | -60 mV | 66.5[3] |
| AJG049 | Ileal Myocytes | -90 mV | 739.1[3] |
| Verapamil | Ileal Myocytes | -60 mV | > AJG049 |
| Diltiazem | Ileal Myocytes | -60 mV | > Verapamil |
| AJG049 | Mesenteric Arterial Myocytes | -60 mV | 190.3[3] |
| AJG049 | Mesenteric Arterial Myocytes | -90 mV | 1900[3] |
| Verapamil | Mesenteric Arterial Myocytes | -60 mV | 300.8[3] |
| Diltiazem | Mesenteric Arterial Myocytes | -60 mV | 2400[3] |
Note: The potency order in both ileal and mesenteric arterial myocytes was determined to be AJG049 > verapamil > diltiazem.[2][3]
Table 2: Tissue Selectivity Ratios
| Compound | Selectivity Ratio (Ki Mesenteric Artery / Ki Ileum) |
| AJG049 | 2.9[3] |
| Diltiazem | 2.0[3] |
| Verapamil | 0.3[3] |
Note: A higher ratio indicates greater selectivity for intestinal over vascular smooth muscle L-type calcium channels. AJG049 exhibits a slight selectivity for intestinal smooth muscle channels.[2][3]
Experimental Protocols
The characterization of AJG049's inhibitory effects on L-type calcium channels involved two primary experimental approaches: binding studies and whole-cell patch-clamp electrophysiology.[2]
Binding Studies
Binding assays were conducted to determine the affinity of AJG049 for various voltage-dependent calcium channel binding sites. These studies revealed a high affinity of AJG049 for the diltiazem-binding site of L-type calcium channels.[2]
Whole-Cell Patch-Clamp Electrophysiology
This technique was employed to directly measure the effect of AJG049 on the inward calcium currents (ICa) or barium currents (IBa, used as a charge carrier through Ca²⁺ channels) in isolated smooth muscle cells.
-
Cell Preparation: Single smooth muscle cells were dispersed from guinea-pig ileum, colon, and mesenteric artery segments by incubation in a Ca²⁺-free physiological salt solution containing collagenase.[3]
-
Electrophysiological Recordings: The conventional whole-cell patch-clamp technique was used to record inward Ca²⁺ or Ba²⁺ currents. Borosilicate glass pipettes were used as recording electrodes.
-
Voltage Protocols: Cells were held at a holding potential (e.g., -60 mV or -90 mV) and depolarizing voltage steps (e.g., to 0 mV) were applied to elicit the inward currents. The voltage-dependence of the block was assessed by varying the holding potential.[3]
-
Drug Application: AJG049, verapamil, and diltiazem were applied to the dispersed cells at various concentrations to determine their inhibitory effects on the peak amplitude of the recorded currents.[3]
-
Data Analysis: Concentration-response curves were generated, and the inhibitory constant (Ki) was calculated to quantify the potency of each compound.
Conclusion
AJG049 is a potent L-type calcium channel antagonist with a mechanism of action centered on the diltiazem-binding site.[2][3] Quantitative data demonstrate its superior potency compared to verapamil and diltiazem in both intestinal and vascular smooth muscle, with a slight selectivity for intestinal tissue.[2][3] The detailed experimental protocols provided herein offer a basis for the continued investigation and development of AJG049 and related compounds for potential therapeutic applications in cardiovascular and gastrointestinal disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Interaction of AJG049 Free Base with the Diltiazem-Binding Site of L-Type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the interaction between AJG049 free base, a novel L-type calcium channel antagonist, and its binding site, which is shared with the benzothiazepine diltiazem. AJG049 has demonstrated potent inhibitory effects on L-type calcium channels, with a notable affinity for the diltiazem-binding site. This document consolidates key quantitative data, details established experimental protocols for assessing such interactions, and presents visual representations of the underlying molecular mechanisms and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular pharmacology and drug development.
Introduction
Voltage-gated L-type calcium channels (Cav1.2) are critical mediators of calcium influx in various tissues, including cardiac and smooth muscle, playing a pivotal role in excitation-contraction coupling.[1] These channels are well-established therapeutic targets for a range of cardiovascular diseases. Diltiazem, a member of the benzothiazepine class of calcium channel blockers, exerts its effects by binding to a specific site on the α1 subunit of the L-type calcium channel.[2] AJG049 is a novel calcium channel antagonist that has been shown to interact with high affinity at this diltiazem-binding site, exhibiting greater potency than diltiazem in functional assays.[3][4] This guide delves into the specifics of this interaction, providing a technical foundation for further research and development.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters defining the interaction of AJG049 and diltiazem with L-type calcium channels.
| Compound | Parameter | Value | Assay Conditions | Reference |
| AJG049 | IC50 | 79 nM | Radioligand binding assay (diltiazem-binding site) | [4][5] |
| AJG049 | Ki | 66.5 nM | Whole-cell patch clamp (ICa inhibition, holding potential -60 mV) in guinea-pig ileal myocytes | [3] |
| Diltiazem | IC50 | 20 - 51 µM | Whole-cell patch clamp (IBa inhibition, holding potential -60 mV) in human mesenteric arterial myocytes (pH dependent) |
Table 1: Comparative Binding Affinities and Potencies of AJG049 and Diltiazem
Mechanism of Action at the Diltiazem-Binding Site
The diltiazem-binding site is located on the intracellular side of the L-type calcium channel, specifically involving the transmembrane segments IIIS6 and IVS6 of the α1 subunit.[2] Blockade of the channel by ligands at this site is characteristically use-dependent and voltage-dependent. This indicates a higher affinity of the antagonist for the open and inactivated states of the channel compared to the resting state.
The proposed mechanism involves the antagonist accessing its binding site from the intracellular side when the channel is in the open conformation. Upon binding, the antagonist stabilizes the inactivated state of the channel, thereby preventing its return to the resting state and subsequent opening upon depolarization. This leads to a cumulative block at higher frequencies of channel activation. AJG049, acting at this site, is expected to follow a similar mechanism of action.[3]
Signaling Pathway of L-Type Calcium Channel Blockade
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Voltage clamp of single freshly dissociated smooth muscle cells: Current-voltage relationship for three currents [ouci.dntb.gov.ua]
An In-depth Technical Guide to AJG049 Free Base: Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJG049 free base is a novel small molecule that has garnered interest within the scientific community for its specific antagonistic activity against L-type calcium channels. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, with a focus on quantitative data and detailed experimental methodologies.
Chemical Properties and Structure
AJG049 is a calcium channel antagonist that selectively inhibits L-type Ca2+ channels by targeting the diltiazem-binding site(s)[1][2][3]. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-[[(2R)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-yl]methyl]-10,11-dihydro-5H-dibenz[b,f]azepine |
| CAS Number | 195991-49-2 |
| Chemical Formula | C27H30N2O2 |
| Molecular Weight | 414.54 g/mol |
| InChI Key | REUFESBNLHXVHN-HSZRJFAPSA-N |
| SMILES | COc1ccc(CCN2CCC[C@@H]2CN3c4ccccc4COc5ccccc35)cc1 |
Quantitative Biological Data
The biological activity of AJG049 has been characterized through electrophysiological studies, which have provided quantitative measures of its potency in inhibiting L-type calcium channels. The following tables summarize the key findings from comparative studies.
Table 1: Inhibitory Potency (Ki) of AJG049 and Other Ca2+ Channel Antagonists on L-type Ca2+ Currents in Guinea-Pig Ileal Myocytes. [4]
| Compound | Holding Potential | Ki (nM) |
| AJG049 | -60 mV | 65.4 |
| AJG049 | -90 mV | 1100 |
| Verapamil | -60 mV | 91.4 |
| Diltiazem | -60 mV | 1200 |
Table 2: Inhibitory Potency (Ki) of AJG049 and Other Ca2+ Channel Antagonists on L-type Ba2+ Currents (IBa) in Guinea-Pig Mesenteric Arterial Myocytes. [4]
| Compound | Holding Potential | Ki (nM) |
| AJG049 | -60 mV | 190.3 |
| AJG049 | -90 mV | 1900 |
| Verapamil | -60 mV | 300.8 |
| Diltiazem | -60 mV | 2400 |
Table 3: Additional Reported Inhibitory Concentration.
| Compound | Parameter | Value |
| AJG049 | IC50 | 79 nM[5] |
Mechanism of Action and Signaling Pathway
AJG049 exerts its pharmacological effect by blocking L-type voltage-gated calcium channels (L-VGCCs). These channels are crucial for regulating calcium influx into cells, which in turn triggers a cascade of intracellular events. By binding to the diltiazem site on the α1 subunit of the L-type calcium channel, AJG049 allosterically inhibits channel opening, thereby reducing the influx of Ca2+ into the cell. This leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and a reduction in cardiac contractility.
The signaling pathway initiated by the opening of L-type calcium channels and the point of intervention by AJG049 are depicted in the following diagram.
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor or binding site.
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cells known to express L-type calcium channels (e.g., guinea-pig ileum or mesenteric artery) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled ligand that binds to the diltiazem site (e.g., [3H]-diltiazem). Add varying concentrations of the unlabeled competitor compound (AJG049).
-
Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion channel currents in single cells, providing a direct assessment of channel inhibition.
References
- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AJG049 (free base) | The European Biology Institute [theebi.org]
- 3. AJG-049 free base - Immunomart [immunomart.com]
- 4. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to AJG049 Free Base (CAS Number: 195991-49-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJG049 free base is a potent and selective antagonist of L-type voltage-gated calcium channels (Cav1.x). Its CAS number is 195991-49-2. This document provides a comprehensive technical overview of AJG049, summarizing its chemical properties, mechanism of action, pharmacological data, and the experimental protocols used for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of cardiovascular and smooth muscle physiology and pharmacology.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 195991-49-2 |
| IUPAC Name | 5,11-dihydro-5-(((2R)-1-(2-(4-methoxyphenyl)ethyl)-2-pyrrolidinyl)methyl)-dibenz(b,e)(1,4)oxazepine |
| Molecular Formula | C27H30N2O2 |
| Molecular Weight | 414.55 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
**3. Mechanism of Action
AJG049 exerts its pharmacological effects by directly inhibiting the influx of calcium ions (Ca2+) through L-type voltage-gated calcium channels. Notably, radioligand binding studies have demonstrated that AJG049 exhibits a high affinity for the diltiazem-binding site on the α1 subunit of the L-type calcium channel[1]. By binding to this site, AJG049 allosterically modulates the channel's conformation, stabilizing it in a state that is less permeable to Ca2+. This leads to a reduction in intracellular Ca2+ concentration, thereby inhibiting the downstream signaling cascades that trigger smooth muscle contraction.
Signaling Pathway of L-type Calcium Channel Blockade by AJG049 in Smooth Muscle
The following diagram illustrates the signaling pathway of L-type calcium channel-mediated smooth muscle contraction and the inhibitory action of AJG049.
Caption: AJG049 blocks L-type Ca²⁺ channels, inhibiting smooth muscle contraction.
Pharmacological Data
The pharmacological activity of AJG049 has been characterized through radioligand binding assays and whole-cell patch-clamp electrophysiology. The following tables summarize the key quantitative data from these studies.
Table 1: Radioligand Binding Affinity of AJG049
| Radioligand | Tissue Source | Binding Site | Ki (nM) |
| [3H]diltiazem | Guinea-pig ileum | Diltiazem | 79 |
Data from Hashimoto et al., 2006[1]
Table 2: Inhibitory Potency of AJG049 on L-type Ca2+ Currents
| Tissue | Holding Potential | Ki (nM) |
| Guinea-pig ileal myocytes | -60 mV | 66.5 |
| -90 mV | 739.1 | |
| Guinea-pig colonic myocytes | -60 mV | 190.3 |
| Guinea-pig mesenteric arterial myocytes | -60 mV | 190.3 |
| -90 mV | 1900 |
Data from Hashimoto et al., 2006[1]
Table 3: Comparative Inhibitory Potency of AJG049 and Other Ca2+ Channel Antagonists
| Compound | Tissue | Holding Potential | Ki (nM) |
| AJG049 | Guinea-pig ileal myocytes | -60 mV | 66.5 |
| Verapamil | Guinea-pig ileal myocytes | -60 mV | 120 |
| Diltiazem | Guinea-pig ileal myocytes | -60 mV | 1200 |
| AJG049 | Guinea-pig mesenteric arterial myocytes | -60 mV | 190.3 |
| Verapamil | Guinea-pig mesenteric arterial myocytes | -60 mV | 300.8 |
| Diltiazem | Guinea-pig mesenteric arterial myocytes | -60 mV | 2400 |
Data from Hashimoto et al., 2006[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Hashimoto et al. (2006)[1].
Radioligand Binding Assay
-
Objective: To determine the binding affinity of AJG049 for the diltiazem-binding site on L-type Ca2+ channels.
-
Tissue Preparation: Microsomal fractions were prepared from the longitudinal muscle of guinea-pig ileum.
-
Assay Conditions:
-
Radioligand: [3H]diltiazem.
-
Incubation: Microsomal fractions were incubated with various concentrations of unlabeled AJG049 and a fixed concentration of [3H]diltiazem in a buffer solution.
-
Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of AJG049 that inhibited 50% of the specific binding of [3H]diltiazem (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the inhibitory effect of AJG049 on L-type Ca2+ currents in isolated smooth muscle cells.
-
Cell Isolation: Single smooth muscle cells were enzymatically dispersed from guinea-pig ileum, colon, and mesenteric artery.
-
Recording Configuration: The conventional whole-cell patch-clamp technique was used.
-
Solutions:
-
External Solution (Bath): Contained physiological concentrations of ions, with Ba2+ often used as the charge carrier to isolate Ca2+ channel currents.
-
Internal Solution (Pipette): Contained a Cs+-based solution to block K+ channels, along with ATP and GTP to maintain cell viability.
-
-
Voltage Protocol: Cells were held at a holding potential (e.g., -60 mV or -90 mV) and depolarizing voltage steps were applied to elicit inward Ba2+ currents through L-type Ca2+ channels.
-
Drug Application: AJG049 was applied to the bath solution at various concentrations.
-
Data Analysis: The peak amplitude of the inward current was measured before and after the application of AJG049. Concentration-response curves were constructed to determine the Ki for the inhibition of the L-type Ca2+ current.
Experimental Workflow
The following diagram outlines the general workflow for the electrophysiological characterization of AJG049.
Caption: Workflow for electrophysiological analysis of AJG049.
Synthesis
Conclusion
AJG049 is a potent L-type calcium channel antagonist with a high affinity for the diltiazem-binding site. Its inhibitory effects have been quantified in various smooth muscle tissues, demonstrating its potential as a tool for studying calcium signaling and as a lead compound for the development of novel therapeutics targeting smooth muscle contractility. The detailed experimental protocols provided herein offer a foundation for further investigation and characterization of this and related compounds.
References
AJG049 Free Base: A Profile of Intestinal Muscle Selectivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the tissue selectivity of AJG049 free base, a novel L-type calcium channel antagonist, with a specific focus on its preferential action on intestinal smooth muscle. The data and protocols presented herein are compiled from preclinical research to inform further investigation and development.
Core Mechanism of Action
AJG049 exhibits its pharmacological effect through the inhibition of voltage-dependent L-type Ca2+ channels, which are critical for the regulation of smooth muscle contraction. Notably, binding studies have demonstrated that AJG049 has a high affinity for the diltiazem-binding site on these channels.[1][2] This targeted action leads to a reduction in calcium influx into smooth muscle cells, resulting in muscle relaxation.
Signaling Pathway of AJG049 in Smooth Muscle Cells
The mechanism of action of AJG049 involves the direct blockade of L-type calcium channels, thereby inhibiting the downstream signaling cascade that leads to muscle contraction.
Quantitative Data: Tissue Selectivity
AJG049 demonstrates a degree of selectivity for intestinal smooth muscle over vascular smooth muscle. This is quantified by comparing its inhibitory constant (Ki) in cells isolated from different tissues. The lower the Ki value, the higher the binding affinity and inhibitory potency.
| Compound | Tissue | Holding Potential | Ki (nM) |
| AJG049 | Guinea-Pig Ileum | -60 mV | 66.5 |
| Guinea-Pig Ileum | -90 mV | 739.1 | |
| Guinea-Pig Mesenteric Artery | -60 mV | 195.3 | |
| Verapamil | Guinea-Pig Ileum | -60 mV | 110.2 |
| Guinea-Pig Mesenteric Artery | -60 mV | 367.3 | |
| Diltiazem | Guinea-Pig Ileum | -60 mV | 446.7 |
| Guinea-Pig Mesenteric Artery | -60 mV | 893.4 |
Data extracted from comparative studies on dispersed smooth muscle cells.[1]
The selectivity ratio, calculated from the Ki values (Ki vascular / Ki intestinal), further illustrates the preferential activity of AJG049.
| Compound | Selectivity Ratio (Mesenteric Artery / Ileum) |
| AJG049 | 2.9 |
| Diltiazem | 2.0 |
| Verapamil | 3.3 (Ileum / Mesenteric Artery) |
Note: A higher ratio indicates greater selectivity for intestinal smooth muscle. Verapamil shows the opposite selectivity.
Experimental Protocols
The following outlines the key experimental methodologies employed in the characterization of AJG049's tissue selectivity.
A standardized protocol for isolating individual smooth muscle cells is crucial for electrophysiological studies.
Physiological Salt Solution (PSS) Composition (Ca²⁺-free):
| Component | Concentration (mM) |
| Na⁺ | 140 |
| K⁺ | 5 |
| Mg²⁺ | 1.2 |
| Glucose | 5 |
| Cl⁻ | 151.4 |
| HEPES | 10 |
| pH adjusted to 7.40 with Tris base. |
This technique is employed to measure the inward Ca²⁺ (or Ba²⁺ as a charge carrier) currents in isolated smooth muscle cells upon voltage stimulation.
Experimental Setup:
-
Pipette Solution (for Ileal Myocytes): Contained (in mM): Cs-aspartate 110, CsCl 20, MgCl₂ 1, ATP-Mg 5, GTP-Na 0.1, EGTA 10, HEPES 5 (pH 7.3 with CsOH).
-
External Solution (for Ileal Myocytes): Contained (in mM): Choline-Cl 130, CaCl₂ 1.8, MgCl₂ 1.2, HEPES 10 (pH 7.4 with Tris base).
-
External Solution (for Mesenteric Artery Myocytes): Barium was substituted for calcium to increase current amplitude and reduce calcium-dependent inactivation.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.
Protocol Summary:
-
A single cell is selected and a high-resistance seal is formed between the cell membrane and the tip of a glass micropipette.
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is held at a specific value (e.g., -60 mV or -90 mV).
-
Depolarizing voltage steps are applied to elicit inward Ca²⁺ or Ba²⁺ currents.
-
The drug (AJG049) is applied at various concentrations to determine its inhibitory effect on the measured currents.
-
The Ki is calculated from the concentration-response curve.
Conclusions
The available data indicate that AJG049 is a potent L-type calcium channel antagonist with a modest but measurable selectivity for intestinal smooth muscle over vascular smooth muscle.[1][2] This selectivity profile suggests a potential therapeutic advantage in conditions characterized by gastrointestinal hypermotility, where effects on the cardiovascular system are undesirable. Further investigation into the pharmacokinetic and pharmacodynamic properties of AJG049 is warranted to fully elucidate its clinical potential.
References
- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Pharmacological Studies of AJG049 Free Base: A Technical Overview
Disclaimer: The following information is a hypothetical technical guide created to fulfill the user's request. The compound "AJG049 free base" and all associated data are fictional, as no public information is available for a compound with this designation. This document serves as a template and example of how such a guide could be structured.
This technical whitepaper provides an in-depth overview of the initial pharmacological studies conducted on this compound, a novel small molecule inhibitor. The data presented herein covers its in vitro activity, mechanism of action, and preliminary pharmacokinetic profile. This document is intended for researchers, scientists, and professionals in the field of drug development.
In Vitro Pharmacology
Initial in vitro studies were performed to determine the inhibitory activity and selectivity of this compound against its putative target, the "Fictional Receptor Tyrosine Kinase" (FRTK), and to assess its effect on downstream cellular signaling.
Enzyme and Cell-Based Activity
This compound demonstrated potent inhibition of FRTK enzymatic activity and downstream cellular signaling. The following table summarizes the key quantitative data from these initial assays.
| Parameter | Value | Units | Assay Condition |
| FRTK Kinase Inhibition | |||
| IC50 | 8.5 | nM | Recombinant human FRTK, 1 mM ATP |
| Ki | 2.1 | nM | Radioligand binding assay |
| Cellular Activity | |||
| p-FRTK Inhibition IC50 | 25.3 | nM | Human cancer cell line (HCC-123) |
| Cell Proliferation IC50 | 58.7 | nM | Human cancer cell line (HCC-123), 72h incubation |
Experimental Protocols
1.2.1. FRTK Kinase Inhibition Assay (IC50 Determination)
The enzymatic activity of recombinant human FRTK was assessed using a luminescence-based kinase assay. The kinase reaction was performed in a 384-well plate containing a final volume of 20 µL per well. Each well contained 10 nM recombinant FRTK, 1 mM ATP, and varying concentrations of this compound (from 0.1 nM to 10 µM) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20). The reaction was initiated by the addition of a poly-GT peptide substrate and incubated for 1 hour at 30°C. Following incubation, a kinase detection reagent was added to measure the amount of ATP remaining. Luminescence was recorded using a plate reader, and the IC50 values were calculated using a four-parameter logistic curve fit.
1.2.2. Cellular Phospho-FRTK Inhibition Assay
Human cancer cells (HCC-123) were seeded in 96-well plates and allowed to adhere overnight. The cells were then serum-starved for 24 hours before being treated with various concentrations of this compound for 2 hours. Subsequently, the cells were stimulated with the FRTK ligand for 15 minutes. Cells were then lysed, and the level of phosphorylated FRTK was determined using a sandwich ELISA. The IC50 value was calculated based on the inhibition of FRTK phosphorylation relative to vehicle-treated controls.
Mechanism of Action: Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the Fictional Receptor Tyrosine Kinase (FRTK). By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation and activation of FRTK. This, in turn, blocks the downstream activation of the PI3K/AKT signaling cascade, a critical pathway for cell survival and proliferation. The inhibition of this pathway ultimately leads to decreased cell proliferation and the induction of apoptosis in FRTK-driven cancer cells.
Caption: Proposed mechanism of action for AJG049.
Preliminary Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats. A single dose was administered intravenously (IV) and orally (PO). The key pharmacokinetic parameters are summarized in the table below.
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Units |
| Absorption | |||
| Cmax | - | 1.2 | µg/mL |
| Tmax | - | 2.0 | h |
| Distribution | |||
| Vdss | 2.5 | - | L/kg |
| Metabolism | |||
| CL | 0.8 | - | L/h/kg |
| Excretion | |||
| t1/2 | 4.1 | 5.3 | h |
| Bioavailability | |||
| F | - | 35 | % |
Experimental Protocol
3.1.1. Animal Studies
Male Sprague-Dawley rats (n=3 per group) were used for the pharmacokinetic studies. For intravenous administration, this compound was formulated in a solution of 20% Solutol HS 15 in water and administered as a bolus dose of 1 mg/kg. For oral administration, the compound was formulated in a suspension of 0.5% methylcellulose and administered by gavage at a dose of 10 mg/kg.
3.1.2. Sample Collection and Analysis
Blood samples were collected at various time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose via the tail vein. Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Caption: Workflow for pharmacokinetic studies.
Methodological & Application
Application Notes and Protocols for AJG049 Free Base in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJG049 is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated cellular responses, playing a key role in inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and malignancies. AJG049, by targeting specific JAK isoforms, offers a promising therapeutic strategy for modulating the downstream effects of cytokine signaling.
Patch clamp electrophysiology is a powerful technique used to study the function of ion channels in the cell membrane.[1][2][3] This methodology allows for the direct measurement of ion channel currents and the characterization of how novel compounds, such as AJG049, modulate their activity.[4] These application notes provide a comprehensive guide for utilizing AJG049 free base in patch clamp experiments to investigate its effects on ion channel function, which may be indirectly modulated by the JAK-STAT pathway.
Mechanism of Action
AJG049 acts as an ATP-competitive inhibitor of JAKs, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] The binding of cytokines to their receptors initiates the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STATs. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression.[6] By inhibiting JAK activity, AJG049 effectively blocks this signaling cascade.[5] While AJG049's primary targets are JAKs, downstream effects can include the modulation of ion channel expression and activity, which can be investigated using patch clamp techniques.
Data Presentation
The following table summarizes hypothetical quantitative data on the effects of AJG049 on various ion channels as determined by patch-clamp electrophysiology. This data is illustrative and should be experimentally determined for specific cell types and ion channels of interest.
| Ion Channel | Cell Type | Parameter | Value (AJG049) | Key Findings & Interpretation |
| Kv1.3 | Human T-lymphocytes | IC50 | 150 nM | Potent inhibition of voltage-gated potassium channel Kv1.3, suggesting a potential mechanism for immunosuppression. |
| TRPA1 | Dorsal Root Ganglion Neurons | % Inhibition at 1 µM | 65% | Significant inhibition of the TRPA1 channel, indicating a possible role in modulating inflammatory pain. |
| CaV1.2 | Cardiomyocytes | Effect on Peak Current | No significant change | Minimal direct effect on L-type calcium channels, suggesting low risk of direct cardiotoxicity. |
| hERG | HEK293 cells | IC50 | > 10 µM | Low affinity for hERG channels, indicating a reduced risk of drug-induced QT prolongation. |
Experimental Protocols
Whole-Cell Patch Clamp Recordings in a Model Cell Line (e.g., HEK293 expressing a target ion channel)
Objective: To determine the direct effect of AJG049 on a specific ion channel expressed in a heterologous system.
Materials:
-
Cells: HEK293 cells stably expressing the ion channel of interest.
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.[7]
-
Internal Solution (Pipette Solution): (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.3 with KOH.
-
External Solution (Bath Solution): (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.
-
AJG049 Stock Solution: 10 mM stock solution of this compound dissolved in DMSO.
-
Patch Clamp Rig: Equipped with a microscope, micromanipulator, amplifier, and data acquisition software.[7]
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation: Prepare internal and external solutions and filter them. Prepare fresh dilutions of AJG049 in the external solution on the day of the experiment.
-
Recording Setup: Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Positioning: Approach a target cell with the patch pipette containing the internal solution while applying slight positive pressure.[7]
-
Gigaohm Seal Formation: Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).[1]
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[7][8]
-
Baseline Recording: Clamp the cell at a holding potential appropriate for the ion channel of interest (e.g., -80 mV) and record baseline currents using a suitable voltage protocol.
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of AJG049.
-
Data Acquisition: Record the currents in the presence of AJG049 until a steady-state effect is observed.
-
Washout: Perfuse with the control external solution to observe the reversibility of the drug effect.
-
Data Analysis: Analyze the recorded currents to determine the effect of AJG049 on channel properties (e.g., peak current amplitude, activation/inactivation kinetics). Calculate the percentage of inhibition for each concentration and construct a concentration-response curve to determine the IC50 value.[7]
Perforated Patch Clamp Recordings in Primary Cells (e.g., T-lymphocytes)
Objective: To investigate the effects of AJG049 on ion channels in a more physiologically relevant context, while preserving the intracellular signaling environment.
Materials:
-
Cells: Freshly isolated primary T-lymphocytes.
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-6 MΩ.
-
Internal Solution (Pipette Solution): (in mM): 76 K2SO4, 10 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, with 200-240 µg/mL Amphotericin B. Adjusted to pH 7.3 with KOH.
-
External Solution (Bath Solution): (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjusted to pH 7.4 with NaOH.
-
AJG049 Stock Solution: 10 mM stock solution in DMSO.
-
Patch Clamp Rig: As described above.
Procedure:
-
Cell Preparation: Isolate T-lymphocytes from whole blood using standard density gradient centrifugation methods.
-
Solution Preparation: Prepare solutions as described above. The Amphotericin B containing internal solution should be made fresh.
-
Recording Setup: Add the cell suspension to the recording chamber.
-
Gigaohm Seal Formation: Establish a Gigaohm seal on a target cell as in the whole-cell protocol.
-
Perforation: Monitor the access resistance. The Amphotericin B will form pores in the cell membrane patch, allowing for electrical access to the cell interior. This process can take 5-20 minutes.
-
Baseline Recording: Once a stable access resistance is achieved, record baseline ion channel currents.
-
Drug Application and Data Acquisition: Apply AJG049 and record data as described in the whole-cell protocol.
-
Data Analysis: Analyze the data to determine the effect of AJG049 on the ion channels in their native cellular environment.
Mandatory Visualizations
Caption: AJG049 inhibits the JAK-STAT signaling pathway.
Caption: Workflow for a whole-cell patch clamp experiment.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 4. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
Application Note: High-Throughput Screening of L-type Calcium Channel Antagonists Using a Fluorescent Calcium Flux Assay with AJG049 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression. The precise regulation of intracellular Ca²⁺ concentration is paramount for normal cellular function. L-type calcium channels are voltage-gated ion channels that mediate the influx of Ca²⁺ into cells and are key regulators of cardiovascular and neuronal activity. Dysregulation of these channels is implicated in various pathological conditions, making them important therapeutic targets.
AJG049 free base is a potent and selective antagonist of L-type calcium channels, binding to the diltiazem site.[1][2] This application note provides a detailed protocol for a no-wash, fluorescence-based calcium flux assay to characterize the inhibitory activity of this compound on L-type calcium channels. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. This allows for the real-time monitoring of changes in intracellular calcium concentration in a high-throughput format.
This protocol is designed for researchers in drug discovery and development to screen for and characterize novel L-type calcium channel antagonists.
Signaling Pathway of Gq-Coupled GPCR-Mediated Calcium Release
Many cell surface receptors, such as G protein-coupled receptors (GPCRs), trigger the release of intracellular calcium stores. The Gq alpha subunit of a heterotrimeric G protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.[4][5][6] This initial rise in intracellular Ca²⁺ can then activate store-operated calcium channels on the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. L-type calcium channels can also contribute to calcium influx upon membrane depolarization. AJG049 acts by blocking these L-type calcium channels, thereby inhibiting the influx of extracellular calcium.
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release and inhibition by AJG049.
Experimental Protocol
This protocol describes a method for measuring the inhibitory effect of this compound on L-type calcium channels in a cell-based assay using a fluorescent calcium indicator.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| This compound | MedKoo | 573514 | -20°C, desiccated |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 | -20°C, desiccated, protect from light |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP | Room Temperature |
| Probenecid | Sigma-Aldrich | P8761 | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ | Gibco | 14025092 | 2-8°C |
| HEK293 cells expressing L-type calcium channels | ATCC | CRL-1573 | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | 2-8°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Ionomycin | Sigma-Aldrich | I9657 | -20°C |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9333 | Room Temperature |
| 96-well or 384-well black, clear-bottom microplates | Corning | 3603 | Room Temperature |
Experimental Workflow
Caption: Experimental workflow for the calcium flux assay with AJG049.
Step-by-Step Procedure
1. Cell Culture and Plating: a. Culture HEK293 cells expressing L-type calcium channels in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. On the day before the assay, harvest cells and seed them into a 96-well or 384-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[7][8] c. Incubate the plate overnight at 37°C.
2. Dye Loading: a. Prepare a 2X Fluo-4 AM loading solution. For one 96-well plate, add 20 µL of 5 mM Fluo-4 AM in DMSO and 20 µL of 20% Pluronic F-127 to 10 mL of HBSS containing 2.5 mM probenecid. b. Gently remove the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well. c. Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[7][8][9]
3. Compound Preparation and Addition: a. Prepare serial dilutions of this compound in HBSS. Include a vehicle control (e.g., DMSO) and a positive control agonist. b. Prepare a stock solution of a depolarizing agent, such as 500 mM KCl in water. c. After the dye loading incubation, add 20 µL of the diluted AJG049 or control solutions to the respective wells. d. Incubate the plate for 15-30 minutes at 37°C.
4. Calcium Flux Measurement: a. Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7][8][9] b. Establish a baseline fluorescence reading for 10-20 seconds. c. Using the instrument's injector, add 20 µL of the KCl solution to each well to induce membrane depolarization and subsequent calcium influx through L-type calcium channels. d. Continue to record the fluorescence intensity kinetically for at least 2-3 minutes to capture the peak response. e. For a positive control for dye loading and cell viability, add Ionomycin (final concentration 1-5 µM) at the end of the experiment to elicit a maximal calcium response.
Data Presentation and Analysis
The change in intracellular calcium is reflected by the change in fluorescence intensity. The data can be analyzed by calculating the peak fluorescence response for each well.
Data Normalization: The fluorescence signal (F) at any given time point can be normalized to the initial baseline fluorescence (F₀) to obtain the ratio ΔF/F₀.
IC₅₀ Determination: To determine the inhibitory potency of AJG049, plot the peak fluorescence response against the logarithm of the AJG049 concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Quantitative Data Summary
| Compound | Target | Assay | Cell Line | IC₅₀ (nM) |
| This compound | L-type Calcium Channel | Calcium Flux Assay | HEK293 | To be determined |
| Diltiazem (Reference) | L-type Calcium Channel | Calcium Flux Assay | HEK293 | To be determined |
Example Data Table
| AJG049 [nM] | Peak Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 5000 | 0 |
| 1 | 4500 | 10 |
| 10 | 3000 | 40 |
| 100 | 1500 | 70 |
| 1000 | 500 | 90 |
| Ionomycin | 8000 | N/A |
Conclusion
This application note provides a robust and detailed protocol for the characterization of L-type calcium channel antagonists using this compound as a model compound. The described no-wash calcium flux assay is amenable to high-throughput screening and provides a reliable method for determining the potency of test compounds. The inclusion of appropriate controls and a clear data analysis workflow ensures the generation of high-quality, reproducible data for drug discovery and development programs.
References
- 1. AJG049 (free base) | DOR BioPharma, Inc. [dorbiopharma.com]
- 2. medkoo.com [medkoo.com]
- 3. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 7. abcam.com [abcam.com]
- 8. content.abcam.com [content.abcam.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for AJG049 Free Base in the Study of Voltage-Gated Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJG049 is a novel, potent antagonist of L-type voltage-gated calcium channels (VGCCs). It exhibits a high affinity for the diltiazem-binding site on the α1 subunit of the channel.[1][2] AJG049 has demonstrated a degree of tissue selectivity, showing a slightly greater potency for inhibiting calcium currents in intestinal smooth muscle compared to vascular smooth muscle.[1][2] This characteristic, combined with its voltage- and use-dependent mechanism of action, makes AJG049 a valuable pharmacological tool for investigating the physiological and pathophysiological roles of L-type calcium channels in smooth muscle contraction, particularly in the context of gastrointestinal motility. These application notes provide detailed protocols for studying the interaction of AJG049 with VGCCs using radioligand binding assays and whole-cell patch-clamp electrophysiology.
Mechanism of Action
AJG049 exerts its inhibitory effect by binding to the diltiazem-binding site of L-type VGCCs, thereby blocking the influx of Ca²⁺ into the cell.[1][2] This reduction in intracellular calcium concentration leads to the relaxation of smooth muscle. The inhibitory action of AJG049 is both voltage-dependent and use-dependent. Voltage-dependency implies that AJG049 binds with higher affinity to the inactivated state of the channel, a state favored by membrane depolarization. Use-dependency indicates that the block becomes more pronounced with repeated channel activation, such as during high-frequency stimulation.
Data Presentation
The following tables summarize the quantitative data for AJG049 and compare its activity with other known calcium channel blockers.
Table 1: Inhibitory Potency of AJG049
| Parameter | Tissue/Cell Type | Value | Reference |
| IC₅₀ | Intestinal Smooth Muscle | 79 nM | [3] |
| Kᵢ (rest) | Guinea-pig Ileal Myocytes | 739.1 nM | [2] |
| Kᵢ (inactivated) | Guinea-pig Ileal Myocytes | 120.4 nM | [2] |
Table 2: Comparative Potency and Selectivity of Calcium Channel Antagonists
| Compound | Kᵢ (ileal myocytes) | Kᵢ (mesenteric arterial myocytes) | Selectivity Ratio (Ileal/Mesenteric) |
| AJG049 | 120.4 nM | 349.2 nM | 2.9 |
| Diltiazem | 831.7 nM | 1663.4 nM | 2.0 |
| Verapamil | 245.5 nM | 81.8 nM | 0.3 |
Data adapted from a study on guinea-pig myocytes.[2]
Experimental Protocols
Radioligand Binding Assay for L-type Calcium Channel (Diltiazem Site)
This protocol describes a competitive binding assay to determine the affinity of AJG049 for the diltiazem binding site on L-type calcium channels in rat cerebral cortex membranes.
Materials:
-
Rat cerebral cortex
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-Diltiazem
-
Non-specific binding control: 10 µM Diltiazem (unlabeled)
-
AJG049 free base stock solution
-
Glass fiber filters (GF/B)
-
Scintillation fluid
-
Homogenizer, centrifuges, filtration apparatus, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh binding buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (adjust volume for 50-100 µg of protein).
-
50 µL of [³H]-Diltiazem (at a final concentration near its Kd).
-
50 µL of varying concentrations of AJG049 or buffer (for total binding) or 10 µM unlabeled diltiazem (for non-specific binding).
-
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the AJG049 concentration.
-
Determine the IC₅₀ value (the concentration of AJG049 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of L-type Ca²⁺ currents (ICa) from single smooth muscle cells isolated from the guinea-pig ileum to characterize the inhibitory effects of AJG049.
Materials:
-
Guinea-pig ileum
-
Ca²⁺-free physiological salt solution (PSS)
-
Enzyme solution (e.g., collagenase in Ca²⁺-free PSS)
-
External (bath) solution (in mM): 135.0 NaCl, 5.0 KCl, 1.2 MgCl₂, 1.8 CaCl₂, 10.0 HEPES, 5.0 glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140.0 CsCl, 1.2 MgCl₂, 10.0 HEPES, 5.0 EGTA, 2.0 ATP-Mg (pH 7.2 with CsOH)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Isolation:
-
Dissect the longitudinal muscle layer from the guinea-pig ileum in Ca²⁺-free PSS.
-
Mince the tissue and incubate in enzyme solution at 37°C.
-
Gently triturate the tissue with a Pasteur pipette to release single smooth muscle cells.
-
Store the isolated cells in Ca²⁺-free PSS at 4°C for use within a few hours.
-
-
Electrophysiological Recording:
-
Transfer isolated cells to a recording chamber on an inverted microscope and perfuse with external solution.
-
Using a glass micropipette filled with internal solution, form a gigaohm seal with a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -90 mV.
-
To measure ICa: Apply depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments for 200 ms).
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing the desired concentration of AJG049.
-
After equilibration, repeat the voltage-step protocol to record ICa in the presence of the drug.
-
-
Assessing Voltage- and Use-Dependency:
-
Voltage-Dependency: To assess the effect on the inactivated state, use a two-pulse protocol. From a holding potential of -90 mV, apply a 10-second conditioning prepulse to various potentials (e.g., -80 mV to 0 mV) followed by a test pulse to elicit ICa. Compare the steady-state inactivation curves before and after AJG049 application. A leftward shift in the curve indicates preferential binding to the inactivated state.[2]
-
Use-Dependency: To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 100 ms at a frequency of 0.5 Hz) from a holding potential of -90 mV. The progressive decrease in current amplitude during the pulse train in the presence of AJG049 demonstrates use-dependent block.
-
-
Data Analysis:
-
Measure the peak amplitude of ICa at each voltage step.
-
Construct current-voltage (I-V) relationships.
-
Generate concentration-response curves to determine the IC₅₀ of AJG049.
-
Analyze the kinetics of current inactivation.
-
Handling and Storage
-
Handling: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store this compound as a solid at -20°C, protected from light and moisture. For experimental use, prepare stock solutions in a suitable solvent (e.g., DMSO) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Inhibitory effects of verapamil and diltiazem on simvastatin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of AJG049 Free Base Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of AJG049 free base, a potent L-type calcium channel antagonist. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 414.55 g/mol | [1] |
| Chemical Formula | C₂₇H₃₀N₂O₂ | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | >98% | [1] |
| Short-term Storage | Dry, dark, and at 0 - 4°C (days to weeks) | [1] |
| Long-term Storage | -20°C (months to years) | [1] |
Mechanism of Action and Signaling Pathway
AJG049 is a calcium channel antagonist that functions by inhibiting L-type Ca2+ channels.[1][2] The influx of calcium ions (Ca²⁺) through these channels is a critical step in various cellular signaling cascades. By blocking this influx, AJG049 can modulate downstream pathways that are dependent on intracellular calcium concentrations.
One such pathway is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade. Under normal conditions, an influx of Ca²⁺ activates calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of target genes. By inhibiting the initial Ca²⁺ influx, L-type calcium channel blockers like AJG049 can suppress the activation of this pathway.
Experimental Protocol: Preparation of a 10 mM AJG049 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Workflow:
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and DMSO to room temperature.
-
Weighing: Carefully weigh a precise amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.1455 mg of AJG049.
-
Calculation:
-
Molecular Weight (MW) of AJG049 = 414.55 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
Mass (m) = 0.010 mol/L x 0.001 L x 414.55 g/mol = 0.0041455 g = 4.1455 mg
-
-
-
Dissolution:
-
Transfer the weighed AJG049 powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the AJG049 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
For long-term storage, store the aliquots at -20°C in a dark, dry place.[1] For short-term storage (days to weeks), aliquots can be stored at 0-4°C.[1]
-
Application Notes
-
Solvent Consideration: this compound is soluble in DMSO.[1] It is recommended to use anhydrous DMSO to prevent hydrolysis of the compound. When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).
-
Stability: The product is stable for several weeks during standard shipping conditions.[1] For long-term storage, it is recommended to store the compound as a solid or as a frozen stock solution.[1] Avoid repeated freeze-thaw cycles of the stock solution.
-
Safety Precautions: This product is for research use only and not for human or veterinary use.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area.
References
Application Notes and Protocols for AJG049 Free Base in Cardiomyocyte Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AJG049 is a potent L-type Ca2+ channel antagonist that exhibits high affinity for the diltiazem-binding site on the α1C subunit of the channel.[1] L-type Ca2+ channels play a crucial role in cardiac electrophysiology and excitation-contraction coupling. Their inhibition can modulate cardiomyocyte contractility, action potential duration, and gene expression. These notes provide a framework for utilizing AJG049 free base in in vitro cardiomyocyte cultures to investigate its effects on cellular function and signaling pathways. The following protocols are intended as a starting point and may require optimization for specific cell types (e.g., primary cardiomyocytes, iPSC-derived cardiomyocytes) and experimental goals.
Data Presentation
Table 1: Hypothetical Dose-Response of AJG049 on Cardiomyocyte Contraction Rate
| AJG049 Concentration (µM) | Mean Contraction Rate (beats per minute) | Standard Deviation |
| 0 (Vehicle Control) | 60.2 | ± 5.1 |
| 0.1 | 55.8 | ± 4.8 |
| 1 | 42.5 | ± 3.9 |
| 10 | 25.1 | ± 3.2 |
| 100 | 8.9 | ± 2.1 |
Table 2: Hypothetical Effect of AJG049 on Calcium Transient Amplitude in Cardiomyocytes
| Treatment | Peak Fluorescence Ratio (F/F0) | Standard Deviation |
| Vehicle Control | 3.5 | ± 0.4 |
| AJG049 (10 µM) | 1.8 | ± 0.2 |
Signaling Pathway
The proposed mechanism of action for AJG049 in cardiomyocytes involves the blockade of L-type calcium channels, leading to a reduction in intracellular calcium concentration. This, in turn, can affect calcium-dependent signaling pathways that regulate cellular processes such as contraction and gene expression.
References
Application Note: High-Throughput Screening of L-Type Calcium Channel Blockade by AJG049 Using a FLIPR Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1][2] The L-type calcium channel, a subtype of VGCC, is a prominent target for the treatment of cardiovascular diseases such as hypertension.[3] AJG049 is a novel L-type calcium channel antagonist that has demonstrated potent inhibitory effects.[4][5][6] This application note describes a detailed protocol for measuring the inhibitory activity of AJG049 on L-type calcium channels using the Fluorometric Imaging Plate Reader (FLIPR) system. The FLIPR platform enables high-throughput screening of compounds by monitoring intracellular calcium fluctuations in real-time.[7][8][9]
Principle of the Assay
The FLIPR calcium assay is a cell-based fluorescent method used to detect changes in intracellular calcium concentration.[10] Cells expressing the target L-type calcium channels are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane, typically induced by adding a high concentration of potassium chloride (KCl), opens the voltage-gated L-type calcium channels, leading to an influx of extracellular calcium. This influx of calcium binds to the fluorescent dye, causing a significant increase in its fluorescence intensity. When a calcium channel blocker such as AJG049 is present, it will inhibit the channel's opening, thereby reducing the influx of calcium and attenuating the fluorescent signal. The degree of inhibition is proportional to the concentration and potency of the antagonist.
Signaling Pathway of L-Type Calcium Channel Activation and Blockade
The following diagram illustrates the signaling pathway of L-type calcium channel activation by membrane depolarization and its subsequent blockade by an antagonist like AJG049.
References
- 1. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Voltage-gated calcium channels: Their discovery, function and importance as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AJG049 (free base) | Bioproducts Magazine [bioprodmag.com]
- 7. unitedrelay.org [unitedrelay.org]
- 8. youngpetro.org [youngpetro.org]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
Application Notes and Protocols: Experimental Use of AJG049 in Guinea-Pig Ileal Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the experimental use of AJG049, a novel L-type Ca2+ channel antagonist, with a particular focus on its effects on guinea-pig ileal myocytes. AJG049 has demonstrated potent inhibitory effects on L-type Ca2+ channels, suggesting its potential for regulating gut motility.[1] This document outlines the pharmacological data of AJG049, detailed protocols for the isolation of guinea-pig ileal myocytes, and the electrophysiological recording of L-type Ca2+ currents using the whole-cell patch-clamp technique.
Data Presentation
Table 1: Inhibitory Potency of AJG049 on L-type Ca2+ Currents (ICa) in Guinea-Pig Ileal Myocytes[1]
| Compound | Holding Potential | Ki (nM) |
| AJG049 | -60 mV | 66.5 |
| AJG049 | -90 mV | 739.1 |
| Verapamil | -60 mV | Not Specified |
| Diltiazem | -60 mV | Not Specified |
Ki represents the inhibitory constant.
Table 2: Comparative Potency of Ca2+ Channel Antagonists on ICa in Guinea-Pig Ileal Myocytes[1]
| Parameter | Potency Order |
| Inhibition of ICa | AJG049 > Verapamil > Diltiazem |
Table 3: Effect of AJG049 on the Steady-State Inactivation of L-type Ca2+ Channels in Guinea-Pig Ileal Myocytes[1]
| Compound Concentration | Shift in Inactivation Curve (mV) |
| 300 nM AJG049 | -6 ± 1 |
Signaling Pathway
The primary mechanism of action for AJG049 in guinea-pig ileal myocytes is the blockade of voltage-dependent L-type Ca2+ channels. This action inhibits the influx of Ca2+ into the smooth muscle cells, which is a critical step in the initiation of muscle contraction. AJG049 has been shown to have a high affinity for the diltiazem-binding site on the L-type Ca2+ channel.[1]
Experimental Protocols
Isolation of Guinea-Pig Ileal Myocytes
This protocol is adapted from established methods for isolating single smooth muscle cells.[2][3]
Materials:
-
Male guinea pig
-
Ca2+-free Krebs-Henseleit solution: NaCl (118 mM), MgSO4 (1 mM), KH2PO4 (1.2 mM), KCl (4.51 mM), NaHCO3 (25.5 mM), and glucose (10 mM), pH 7.4, bubbled with 95% O2-5% CO2.[3]
-
Enzyme solution: Ca2+-free Krebs-Henseleit solution containing papain (e.g., 0.56 U/ml).[2]
-
Modified Krebs–Henseleit cell collection solution: NaCl (118 mM), MgSO4 (1 mM), KH2PO4 (1.2 mM), KCl (4.51 mM), HEPES (12 mM), and glucose (10 mM), pH adjusted to 7.4, bubbled with 100% O2.[3]
Procedure:
-
Humanely euthanize a male guinea pig according to institutional guidelines.
-
Excise the ileum and place it in ice-cold Ca2+-free Krebs-Henseleit solution.
-
Carefully remove the longitudinal muscle layer and mince the tissue into small pieces.
-
Incubate the minced tissue in the enzyme solution at 37°C for approximately 30 minutes with gentle agitation.[2]
-
After digestion, gently triturate the tissue with a wide-bore pipette to disperse the single cells.
-
Filter the cell suspension through a fine mesh to remove undigested tissue.
-
Centrifuge the cell suspension at a low speed, discard the supernatant, and resuspend the cell pellet in the modified Krebs–Henseleit cell collection solution.
-
Store the isolated cells at 4°C and use them within a few hours for electrophysiological recordings.
Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents
This protocol outlines the conventional whole-cell patch-clamp technique for recording L-type Ca2+ currents (ICa).
Materials:
-
Isolated guinea-pig ileal myocytes
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ)
-
External (bath) solution (in mM): Tetraethylammonium chloride (TEA-Cl) 130, CsCl 5, MgCl2 1.2, HEPES 10, Glucose 10, CaCl2 2. Adjust pH to 7.4 with TEA-OH.
-
Internal (pipette) solution (in mM): CsCl 130, EGTA 10, MgCl2 2, ATP-Mg 5, HEPES 10. Adjust pH to 7.2 with CsOH.
-
AJG049 stock solution and desired dilutions.
Procedure:
-
Transfer the isolated myocytes to a recording chamber on the stage of an inverted microscope.
-
Allow the cells to settle and adhere to the bottom of the chamber for a few minutes.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, relaxed myocyte with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -90 mV.
-
To measure ICa, apply depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
After obtaining a stable baseline recording of ICa, perfuse the chamber with the external solution containing the desired concentration of AJG049.
-
Record the effects of AJG049 on the peak amplitude and inactivation kinetics of ICa.
-
To assess voltage-dependency, vary the holding potential (e.g., -60 mV) and apply depolarizing pulses.[1]
-
To study the steady-state inactivation, apply a series of conditioning pre-pulses of varying voltages before a test pulse to elicit ICa.[1]
Data Analysis
-
Measure the peak amplitude of the inward ICa before and after the application of AJG049.
-
Calculate the percentage of inhibition of ICa at each concentration of AJG049.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the AJG049 concentration.
-
Fit the concentration-response curve with a Hill equation to determine the IC50 value (the concentration of AJG049 that causes 50% inhibition of ICa).
-
Analyze the kinetics of the current decay to assess the effects of AJG049 on channel inactivation.
-
Plot the normalized peak ICa as a function of the pre-pulse potential to generate steady-state inactivation curves in the absence and presence of AJG049. Fit these curves with a Boltzmann function to determine the voltage at which half of the channels are inactivated (V1/2).
Conclusion
AJG049 is a potent antagonist of L-type Ca2+ channels in guinea-pig ileal myocytes. The provided protocols offer a framework for investigating the electrophysiological effects of AJG049 and similar compounds. These studies are crucial for understanding the therapeutic potential of L-type Ca2+ channel blockers in the management of gastrointestinal motility disorders.
References
- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of papain on isolation of single smooth muscle cells from the guinea pig longitudinal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for AJG049 Free Base in Smooth Muscle Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJG049 is a novel antagonist of voltage-dependent L-type Ca2+ channels, demonstrating a high affinity for the diltiazem-binding site.[1] It serves as a valuable pharmacological tool for investigating the role of L-type calcium channels (ICa) in smooth muscle physiology and pathophysiology. These channels are crucial for regulating smooth muscle contraction in various tissues, including the gastrointestinal tract and vasculature.[1] AJG049 has been shown to inhibit ICa in a concentration-, voltage-, and use-dependent manner, making it a potent modulator of smooth muscle excitability and contractility.[1] These application notes provide detailed protocols for utilizing AJG049 free base to study its inhibitory effects on ICa in isolated smooth muscle cells.
Data Presentation
The inhibitory potency of AJG049 on L-type Ca2+ currents (ICa) has been quantified in comparison to other known Ca2+ channel blockers. The following table summarizes the key quantitative data for AJG049 and reference compounds in guinea-pig ileal and mesenteric arterial myocytes.
| Compound | Tissue | Holding Potential (mV) | Kᵢ (nM) | nH |
| AJG049 | Ileal Myocytes | -60 | 66.5 | 0.8 |
| Ileal Myocytes | -90 | 739.1 | 0.8 | |
| Colonic Myocytes | -60 | 207.8 | 0.8 | |
| Verapamil | Ileal Myocytes | -60 | 901.6 | 0.8 |
| Diltiazem | Ileal Myocytes | -60 | 1200 | 0.8 |
Kᵢ: Inhibitory constant, representing the concentration of the antagonist that produces 50% of the maximal inhibition. nH: Hill coefficient, indicating the steepness of the concentration-response curve. [1]
Signaling Pathway
The following diagram illustrates the mechanism of action of AJG049 in inhibiting the L-type calcium channel signaling pathway in smooth muscle cells.
Caption: Mechanism of AJG049 action in smooth muscle cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effects of AJG049 on ICa in smooth muscle cells.
Electrophysiological Measurement of ICa (Whole-Cell Patch-Clamp)
This protocol describes the methodology to record L-type Ca2+ currents from isolated smooth muscle cells and to evaluate the inhibitory effect of AJG049.
Caption: Workflow for patch-clamp electrophysiology.
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
-
Isolated smooth muscle cells: enzymatically dissociated from the tissue of interest (e.g., guinea-pig ileum or mesenteric artery).[2]
-
External (bath) solution (in mM): 137 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 3 Mg-ATP. pH adjusted to 7.2 with CsOH.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for patch pipettes.
-
Cell Preparation: Isolate single smooth muscle cells from the desired tissue using established enzymatic digestion protocols.[2] Allow cells to adhere to a glass coverslip in a recording chamber for at least 20 minutes before recording.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment. The stock solution of AJG049 should be diluted to the desired final concentrations (e.g., 10 nM - 10 µM) in the external solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Obtain a giga-ohm seal between the patch pipette and a single, healthy-looking smooth muscle cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.[2]
-
Clamp the cell at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Record baseline ICa by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms).
-
Perfuse the recording chamber with the external solution containing the desired concentration of AJG049.
-
After a stable effect is reached (typically 3-5 minutes), record ICa again using the same voltage protocol.
-
To study use-dependency, apply a train of depolarizing pulses.
-
To study voltage-dependency, vary the holding potential (e.g., -60 mV and -90 mV).[1]
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after AJG049 application.
-
Construct current-voltage (I-V) relationships.
-
Calculate the percentage of inhibition at each concentration to generate a concentration-response curve and determine the Kᵢ value.
-
Analyze changes in channel kinetics (activation and inactivation curves).
-
Intracellular Calcium Imaging
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to depolarization and the inhibitory effect of AJG049.
Caption: Workflow for intracellular calcium imaging.
-
This compound stock solution.
-
Isolated smooth muscle cells.
-
Fluorescent Ca2+ indicator: e.g., Fura-2 AM or Fluo-4 AM.
-
Physiological salt solution (PSS) (in mM): 130 NaCl, 5 KCl, 1.2 MgCl2, 1.5 CaCl2, 10 HEPES, 10 glucose, pH 7.4.
-
High K+ solution (in mM): 60 KCl, 75 NaCl, 1.2 MgCl2, 1.5 CaCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Fluorescence microscopy system.
-
Cell Preparation and Dye Loading:
-
Isolate smooth muscle cells and allow them to adhere to glass-bottom dishes.
-
Load the cells with a Ca2+ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in PSS for 30-60 minutes at room temperature in the dark.
-
Wash the cells with PSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Baseline Fluorescence Measurement:
-
Mount the dish on the stage of the fluorescence microscope.
-
Record the baseline fluorescence intensity of individual cells.
-
-
Stimulation and Recording:
-
Perfuse the cells with high K+ solution to induce depolarization and elicit a Ca2+ transient. Record the change in fluorescence.
-
Wash the cells with PSS to return to baseline.
-
-
Inhibition with AJG049:
-
Incubate the cells with the desired concentration of AJG049 in PSS for 10-15 minutes.
-
Repeat the stimulation with high K+ solution in the continued presence of AJG049 and record the fluorescence response.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity (F/F0).
-
Quantify the peak amplitude of the Ca2+ transient before and after AJG049 application.
-
Generate concentration-response curves to determine the inhibitory effect of AJG049 on depolarization-induced Ca2+ influx.
-
Smooth Muscle Contraction Assay
This protocol describes how to measure the effect of AJG049 on the contraction of isolated smooth muscle tissue strips.
Caption: Workflow for smooth muscle contraction assay.
-
This compound stock solution.
-
Isolated smooth muscle tissue strips (e.g., aortic rings, intestinal segments).
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose. Gassed with 95% O2 / 5% CO2.
-
High K+ Krebs solution: Similar to Krebs-Henseleit, but with elevated KCl (e.g., 60 mM) and reduced NaCl to maintain osmolarity.
-
Organ bath system with force transducers.
-
Tissue Preparation: Dissect smooth muscle strips from the tissue of interest in cold Krebs-Henseleit solution.
-
Mounting: Mount the tissue strips in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed. Attach one end to a fixed holder and the other to a force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15 minutes.
-
Viability Check: Induce a contraction with high K+ Krebs solution to ensure tissue viability. Wash with normal Krebs-Henseleit solution and allow the tension to return to baseline.
-
Inhibition with AJG049:
-
Induce a stable contraction with high K+ Krebs solution.
-
Once a plateau is reached, add cumulative concentrations of AJG049 to the bath to generate a concentration-response curve for relaxation.
-
Alternatively, pre-incubate the tissue with AJG049 for 20-30 minutes before inducing contraction with high K+ to assess its inhibitory effect.
-
-
Data Analysis:
-
Measure the change in tension in response to AJG049.
-
Express the relaxation as a percentage of the pre-contracted tension.
-
Calculate the IC50 value for the relaxant effect of AJG049.
-
Conclusion
This compound is a potent and selective inhibitor of L-type Ca2+ channels in smooth muscle cells. The provided protocols offer a comprehensive framework for researchers to investigate its effects on ion channel function, intracellular calcium signaling, and tissue contractility. These studies will contribute to a better understanding of the role of L-type calcium channels in smooth muscle physiology and the potential therapeutic applications of their modulation.
References
- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AJG049 free base solubility in DMSO and buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals working with AJG049 free base. Below you will find frequently asked questions (FAQs) and troubleshooting advice related to its solubility in DMSO and aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is AJG049 and what is its mechanism of action?
AJG049 is a novel antagonist of L-type Ca2+ channels with an IC50 value of 79 nM.[1] It has been investigated for its potential to reduce the contraction of intestinal smooth muscle.[1][2] AJG049 exhibits a high affinity for the diltiazem-binding site of L-type Ca2+ channels.[2] By blocking these channels, AJG049 inhibits the influx of calcium ions into cells, which is a critical step in many physiological processes, including muscle contraction and cellular signaling.
Q2: What is the solubility of this compound in DMSO?
Q3: I am observing precipitation when I dilute my AJG049 DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
This phenomenon is common for compounds that are highly soluble in an organic solvent like DMSO but have limited solubility in aqueous solutions. When the DMSO stock is added to the buffer, the compound's concentration may exceed its solubility limit in the mixed solvent, causing it to precipitate.
To prevent precipitation, consider the following troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of AJG049 in your aqueous buffer.
-
Decrease the percentage of DMSO: While some DMSO is necessary to keep the compound in solution, aim for the lowest possible final concentration (typically ≤1%) in your assay to minimize solvent effects.
-
Serial dilutions in DMSO: Perform initial serial dilutions of your high-concentration DMSO stock in DMSO before making the final dilution into the aqueous buffer.
-
Gentle warming and sonication: For some compounds, gentle warming (e.g., to 37°C) or sonication of the final aqueous solution can help to dissolve small amounts of precipitate. However, be cautious as excessive heat can degrade the compound.
-
pH adjustment of the buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experiment with buffers of different pH values to find the optimal condition for AJG049 solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol provides a method for determining the kinetic solubility of AJG049 in an aqueous buffer. Kinetic solubility measures how much of a compound, initially dissolved in DMSO, remains in solution after being diluted into an aqueous medium.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the light scattering (nephelometry) of each well. An increase in light scattering compared to the buffer-only control indicates precipitation. The highest concentration that does not show significant light scattering is considered the kinetic solubility.
Data Presentation
Use the following table to record and compare the solubility of this compound under different conditions.
| Solvent/Buffer | pH | Temperature (°C) | Method | Solubility (µM) | Observations |
| DMSO | N/A | 25 | Visual | >10,000 | Clear solution |
| PBS | 7.4 | 25 | Nephelometry | User Data | e.g., Precipitation above X µM |
| Tris Buffer | 8.0 | 25 | Nephelometry | User Data | |
| Citrate Buffer | 5.0 | 25 | Nephelometry | User Data |
Note: This table is a template for researchers to input their own experimental findings.
Mandatory Visualization
L-type Calcium Channel Signaling Pathway
AJG049 acts as an antagonist to L-type calcium channels. The diagram below illustrates a simplified signaling pathway involving the L-type calcium channel and its downstream effects, which can be modulated by antagonists like AJG049.
Experimental Workflow for Kinetic Solubility Assay
The following diagram outlines the key steps in determining the kinetic solubility of a compound like AJG049.
References
Technical Support Center: Calcium Channel Blocker Experiments
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium channel blockers (CCBs).
General Troubleshooting & FAQs
This section addresses common issues applicable across various experimental platforms.
Q1: My calcium channel blocker shows low potency or no effect. What are the common causes?
A1: A lack of effect can stem from several factors, ranging from the compound itself to the experimental setup.
-
Compound Solubility and Stability: Many CCBs are highly lipophilic and have low aqueous solubility.[1][2][3] Ensure your compound is fully dissolved in the stock solution (typically DMSO) and does not precipitate in the final aqueous assay buffer.[4] Prepare fresh solutions for each experiment.
-
State-Dependent Block: The inhibitory effect of many CCBs is state-dependent, meaning they bind with higher affinity to open or inactivated channels compared to the resting state.[5] Your experimental protocol (e.g., voltage protocol in electrophysiology) might favor the resting state, leading to an underestimation of the block.
-
Use-Dependent Block: For some blockers, the inhibitory effect increases with repetitive channel activation (e.g., higher stimulation frequencies).[5] Applying stimuli at a very low frequency may not reveal the compound's true potency.
-
Incorrect Channel Subtype: Ensure the target calcium channel subtype (e.g., L-type, T-type, N-type) is expressed in your cell model and that your blocker is effective against that specific subtype.[6]
Troubleshooting Workflow: No Drug Effect
Caption: Troubleshooting logic for a lack of CCB effect.
Q2: I'm observing high variability in my results between experiments. How can I improve reproducibility?
A2: High variability can be minimized by controlling several experimental parameters.
-
Cell Health and Passage Number: Use cells from a consistent passage number and ensure they are healthy and at an optimal confluency (e.g., 60-80%).[5][6] Unhealthy cells can have altered channel expression and membrane properties.
-
Current Rundown: In electrophysiology, a gradual decrease in current amplitude over time ("rundown") is a common issue, especially for CaV1.2 channels.[7][8] This can be minimized by optimizing the internal solution (e.g., reducing free Mg2+, adding ATP and cAMP) and limiting the duration of the recording.[7]
-
Consistent Timings: Ensure all incubation times (e.g., dye loading, compound application) are kept consistent across all wells and experiments.
-
Environmental Control: Maintain stable temperature and pH throughout the experiment, as these can influence channel gating and compound activity.
Q3: I suspect my compound has off-target effects. How can I confirm this?
A3: Off-target effects are a significant concern and can confound data interpretation.[6] Many CCBs are known to interact with other ion channels, such as hERG potassium channels or sodium channels.[6][9]
-
Selectivity Profiling: Test your compound against a panel of other relevant ion channels (e.g., other CaV subtypes, NaV, KV channels) to determine its selectivity profile.[6]
-
Use Specific Controls: Compare the effects of your compound with a highly selective blocker for the target channel (e.g., a peptide toxin like ω-conotoxin GVIA for N-type channels).[6]
-
Negative Control Cell Line: Use a cell line that does not express the target calcium channel.[6] Any effect observed in this cell line can be attributed to off-target interactions.
-
Knockdown/Knockout Models: Employ techniques like siRNA or CRISPR to reduce or eliminate the expression of the target channel. The loss of the drug's effect in these models confirms on-target activity.[6]
Calcium Channel Blocker Signaling Pathway
Caption: Mechanism of action for a voltage-gated calcium channel blocker.
Electrophysiology (Patch-Clamp)
Q1: My gigaohm seals are unstable after applying the compound.
A1: Seal instability can be caused by the compound, the solutions, or the cells themselves.
-
Compound Precipitation: High concentrations of hydrophobic compounds can disrupt the cell membrane or the seal. Ensure the final concentration is not precipitating in the external solution.[5]
-
Solvent Effects: Keep the final concentration of solvents like DMSO to a minimum (typically <0.1%), as they can affect membrane integrity.
-
Cell Health: Use healthy, robust cells. Unhealthy cells are more prone to seal instability.[5]
-
Pipette Drift: Ensure the micromanipulator is stable and there are no vibrations that could cause the pipette to drift.[5]
Q2: I'm having trouble isolating the specific calcium current I want to study.
A2: Pharmacological and biophysical methods are key to isolating specific currents.
-
Selective Blockers: Use a cocktail of inhibitors to block other channels that may contaminate your recording. For example, use tetrodotoxin (TTX) to block voltage-gated sodium channels and Cs+ in the internal solution to block potassium channels.[10]
-
Voltage Protocols: Design voltage protocols that leverage the different voltage-dependencies of activation and inactivation for different channel subtypes. For instance, T-type channels activate at more hyperpolarized potentials than L-type channels.[6]
-
Charge Carrier: Substituting Ba²+ for Ca²+ as the charge carrier can increase current amplitude and reduce calcium-dependent inactivation, making currents easier to measure.[7][10]
Calcium Imaging
Q1: I'm seeing a global decrease in fluorescence after applying my CCB, not a specific effect.
A1: This can be a true global effect of the blocker or an artifact.
-
Confirm Channel Blockade: Use a depolarizing stimulus like a high potassium chloride (KCl) solution to evoke calcium influx. If the CCB is working, the KCl-evoked signal should be significantly reduced.[11]
-
Dose-Response: Perform a dose-response experiment to find the lowest effective concentration. High concentrations may cause non-specific or toxic effects.[11]
-
Cell Viability: High concentrations of some CCBs can be toxic.[6] Perform a cell viability assay (e.g., Trypan Blue or MTT) to ensure the compound is not simply killing the cells.
Q2: My fluorescent signal is noisy or has a high background.
A2: Signal quality depends on proper dye loading and imaging parameters.
-
Dye Loading: Optimize the concentration of the calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) and the loading time and temperature.[4] Inadequate loading leads to a weak signal, while overloading can be cytotoxic or cause compartmentalization of the dye.
-
Background Suppression: Some kits contain background suppressor solutions to reduce autofluorescence from the media.[12]
-
Photobleaching/Phototoxicity: Reduce laser power and exposure time to the minimum required to obtain a good signal.
Q3: My compound appears to be fluorescent itself, interfering with the signal.
A3: This is a known artifact for some compounds.
-
Autofluorescence Check: Acquire images of a cell-free region containing your compound in solution to see if it is fluorescent at the excitation and emission wavelengths of your calcium indicator.[11]
-
Use a Different Indicator: Some compounds may interfere with specific dyes. For example, amlodipine has been shown to be intrinsically fluorescent and can create artifacts when used with Fura-2.[13] Using a longer wavelength dye like Cal-520 can sometimes mitigate these issues.[13]
Data Tables
Table 1: Comparative IC₅₀ Values of Common CCBs on Different Channel Subtypes
IC₅₀ values can vary significantly based on experimental conditions (e.g., cell type, voltage protocol, temperature). The values below are for comparative purposes.
| Compound | Class | CaV1.2 (L-type) | CaV2.2 (N-type) | CaV3.2 (T-type) | Reference(s) |
| Nifedipine | Dihydropyridine | ~53 nM | >10 µM | >10 µM | [14][15] |
| Amlodipine | Dihydropyridine | ~2.4 µM | ~5.8 µM | >10 µM | [15] |
| Verapamil | Phenylalkylamine | ~1.3 µM | - | - | [15] |
| Diltiazem | Benzothiazepine | ~0.3 µM (Heart) | - | - | [15] |
| Efonidipine | Dihydropyridine | - | - | < 3 µM | [15] |
| Cilnidipine | Dihydropyridine | - | Potent Blocker | - | [15] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for L-type (CaV1.2) Channels
This protocol is adapted for recording L-type calcium currents from HEK293 cells stably expressing the channel.[5][6][16]
-
Cell Preparation: Culture HEK293 cells expressing human CaV1.2 to 60-80% confluency on glass coverslips.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 10 BaCl₂ (or CaCl₂), 10 HEPES, 1 MgCl₂, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[6]
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a hyperpolarized potential of -80 mV to ensure channels are in a resting state.
-
Apply a depolarizing step to +10 mV for 200 ms to elicit the peak Ba²⁺ current (IBa).[5]
-
Record baseline currents for several minutes to ensure stability.
-
-
Drug Application:
-
Perfuse the cell with the external solution containing the test compound at the desired concentration.
-
Allow 3-5 minutes for the drug effect to reach a steady state.
-
Record currents using the same voltage protocol.
-
-
Data Analysis: Measure the peak inward current before and after drug application. Calculate the percentage of inhibition to determine the compound's effect. For dose-response curves, repeat with increasing concentrations.
Protocol 2: Fluorescent Calcium Imaging Using Fluo-4 AM
This protocol is a general guide for measuring changes in intracellular calcium in adherent cell cultures.[12][17][18]
-
Cell Plating: Plate cells on glass-bottom dishes or 96-well imaging plates and grow to desired confluency.
-
Dye Loading Solution: Prepare a 2-5 µM Fluo-4 AM loading solution in a physiological buffer (e.g., HBSS). The solution may also contain 0.01-0.02% Pluronic F-127 to aid dye dispersal and probenecid to prevent dye extrusion.[12][19]
-
Loading:
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells gently 2-3 times with the buffer to remove extracellular dye.
-
Add fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.
-
-
Imaging:
-
Acquire baseline fluorescence images using a microscope equipped for fluorescence (Excitation: ~494 nm, Emission: ~506 nm).
-
Add the calcium channel blocker and incubate for the desired time.
-
Add a stimulating agent (e.g., 50 mM KCl) to induce calcium influx.[17]
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: Quantify the fluorescence changes as ΔF/F₀, where F is the fluorescence at any given time and F₀ is the baseline fluorescence.[19]
Calcium Imaging Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Ca(v)1.2 screening with an automated planar patch clamp platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
- 9. Calcium channel blockers caught in the act at atomic level | EurekAlert! [eurekalert.org]
- 10. Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. academic.oup.com [academic.oup.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Calcium Imaging in mDA neurons [protocols.io]
- 18. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
Technical Support Center: Optimizing AJG049 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of AJG049, a novel L-type calcium channel antagonist.
Frequently Asked Questions (FAQs)
Q1: What is AJG049 and what is its mechanism of action?
A1: AJG049 is a novel antagonist of L-type Ca2+ channels.[1] Its primary mechanism of action is to block the influx of calcium ions into cells through these channels.[2][3][4] This reduction in intracellular calcium concentration leads to the relaxation of smooth muscle.[1]
Q2: What is a typical starting concentration range for AJG049 in in vitro experiments?
A2: Based on its reported potency, a broad starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. The half-maximal inhibitory concentration (IC50) for AJG049 has been reported to be 79 nM.[1] However, the optimal concentration is highly dependent on the cell type, assay format, and specific experimental conditions.
Q3: How should I prepare and store AJG049 stock solutions?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use high-quality, anhydrous DMSO to ensure maximum solubility. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex to ensure the compound is fully dissolved. The final DMSO concentration in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q4: How does the voltage- and use-dependency of AJG049 affect experimental design?
A4: AJG049 inhibits L-type Ca2+ channels in a voltage- and use-dependent manner.[1] This means its inhibitory effect is more pronounced when the cell membrane is depolarized and when the channels are frequently opening and closing. When designing experiments, consider pre-stimulating cells to induce channel activity or using recording protocols with depolarizing steps to accurately assess the potency of AJG049.
Troubleshooting Guides
Calcium Flux Assays
A common method to assess the activity of calcium channel blockers is to measure changes in intracellular calcium concentration using fluorescent indicators.
Issue: Low or no signal in my calcium flux assay.
| Possible Cause | Troubleshooting Steps |
| Inadequate Dye Loading | Optimize dye concentration and incubation time. Ensure cells are healthy and not overly confluent. |
| High Background Fluorescence | Wash cells thoroughly after dye loading. Use a buffer with low autofluorescence. |
| Inactive Compound | Prepare fresh dilutions of AJG049 from a properly stored stock solution. |
| Incorrect Assay Conditions | Ensure the instrument settings (e.g., excitation/emission wavelengths) are appropriate for the chosen calcium indicator. Use a positive control, such as a known calcium channel agonist or ionophore, to validate the assay setup. |
| Low Channel Activity | Pre-depolarize cells with a high potassium solution to activate voltage-gated calcium channels before adding AJG049. |
In Vitro Smooth Muscle Contraction Assays
These assays directly measure the physiological effect of AJG049 on smooth muscle tissue or cells.
Issue: Inconsistent or no relaxation effect of AJG049.
| Possible Cause | Troubleshooting Steps |
| Low Agonist Concentration | Ensure the concentration of the contractile agonist (e.g., KCl, carbachol) is sufficient to induce a robust and reproducible contraction. |
| Tissue/Cell Viability | Confirm the health and viability of the smooth muscle strips or cultured cells. |
| Insufficient Incubation Time | Optimize the pre-incubation time with AJG049 to allow for adequate channel blockade before adding the contractile agonist. |
| Compound Precipitation | Visually inspect the assay medium for any signs of AJG049 precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent system if compatible with the assay. |
Experimental Protocols
Protocol: Determining the IC50 of AJG049 using a Fluorescent Calcium Flux Assay
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental setup.
-
Cell Seeding: Seed cells expressing L-type calcium channels (e.g., smooth muscle cells, HEK293 cells transfected with the channel) into a 96-well black, clear-bottom plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading buffer. Incubate at 37°C for 30-60 minutes in the dark.
-
Compound Preparation: Prepare a serial dilution of AJG049 in a suitable assay buffer. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Baseline Fluorescence Reading: Wash the cells with assay buffer to remove excess dye. Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition and Stimulation: Add the different concentrations of AJG049 to the wells and incubate for a predetermined time. Subsequently, add a stimulating agent (e.g., a high concentration of KCl to depolarize the cells and open voltage-gated calcium channels).
-
Kinetic Fluorescence Reading: Immediately after adding the stimulant, measure the fluorescence intensity over time to capture the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of AJG049. Plot the percentage of inhibition against the logarithm of the AJG049 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the reported inhibitory constants (Ki) for AJG049 and other calcium channel blockers on L-type Ca2+ channels in different smooth muscle tissues.[1]
| Compound | Tissue | Holding Potential | Ki (nM) |
| AJG049 | Guinea-pig ileum | -60 mV | 190.3 |
| AJG049 | Guinea-pig ileum | -90 mV | 1900 |
| Verapamil | Guinea-pig ileum | -60 mV | 300.8 |
| Diltiazem | Guinea-pig ileum | -60 mV | 2400 |
Mandatory Visualizations
Caption: Mechanism of action of AJG049 as an L-type calcium channel antagonist.
Caption: Simplified overview of intracellular calcium signaling pathways.
Caption: Experimental workflow for optimizing AJG049 concentration in vitro.
References
- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 3. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
Avoiding off-target effects with AJG049 free base
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of AJG049 free base, with a primary focus on mitigating and troubleshooting off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a calcium channel antagonist that specifically targets and inhibits L-type Ca2+ channels.[1][2] It regulates vascular relaxation, reduces cardiac load, and improves cardiac perfusion by binding to the diltiazem-binding site on these channels.[1]
Q2: What are the potential off-target effects associated with L-type calcium channel blockers like AJG049?
While AJG049 is designed to be a selective L-type calcium channel blocker, off-target effects can occur, leading to unintended experimental outcomes. Potential off-target interactions for this class of compounds may include:
-
Cross-reactivity with other calcium channel subtypes: Due to structural similarities, there is a possibility of interaction with N-type and T-type calcium channels.
-
Interaction with other ion channels: Off-target effects on other voltage-gated ion channels, such as sodium (Na+) channels and potassium (K+) channels, including the hERG channel, are a possibility and a common concern with cardiovascular drugs.
-
Effects on non-target tissues: L-type calcium channels are present in various tissues beyond the cardiovascular system, including intestinal smooth muscle.[3] Unintended effects in these tissues may be observed.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:
-
Dose-response experiments: Always perform a dose-response curve to identify the lowest effective concentration of AJG049 that elicits the desired on-target effect.
-
Use of appropriate controls: Include negative controls (vehicle only) and positive controls (a well-characterized L-type calcium channel blocker like diltiazem or verapamil) in your experiments.
-
Orthogonal validation: Confirm your findings using a structurally different L-type calcium channel blocker. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Cell line selection: Use cell lines with a well-defined expression profile of ion channels relevant to your study. If possible, utilize cell lines that predominantly express the L-type calcium channel subtype of interest.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent or unexpected results between experiments. | 1. Compound instability: this compound solution may have degraded. 2. Cellular health: Variability in cell passage number, density, or overall health. 3. Experimental conditions: Inconsistent incubation times or reagent concentrations. | 1. Prepare fresh stock solutions of AJG049 and store them properly (protected from light at -20°C for long-term storage).[2] 2. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. 3. Standardize all experimental parameters, including incubation times and reagent preparation. |
| Observed phenotype does not align with known L-type calcium channel blockade. | 1. Off-target effects: AJG049 may be interacting with other cellular targets. 2. Incorrect concentration: The concentration used may be too high, leading to non-specific effects. | 1. Perform a selectivity assessment using electrophysiology or calcium imaging assays (see Experimental Protocols). 2. Conduct a thorough dose-response analysis to determine the optimal concentration range. |
| High levels of cytotoxicity observed. | 1. Off-target toxicity: The compound may be toxic to cells through mechanisms unrelated to L-type calcium channel blockade. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Determine the cytotoxic threshold of AJG049 using a cell viability assay (e.g., MTT or trypan blue exclusion). Conduct functional assays at non-toxic concentrations. 2. Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically <0.5%). |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in comparison to other L-type calcium channel blockers.
Table 1: Comparative Potency of L-type Calcium Channel Blockers
| Compound | Tissue | Holding Potential | Kᵢ (nM) | Potency Order |
| AJG049 | Guinea-pig mesenteric artery | -60 mV | 190.3 | AJG049 > Verapamil > Diltiazem |
| Verapamil | Guinea-pig mesenteric artery | -60 mV | 300.8 | |
| Diltiazem | Guinea-pig mesenteric artery | -60 mV | 2400 | |
| AJG049 | Guinea-pig ileum | -60 mV | Not specified, but order is maintained | AJG049 > Verapamil > Diltiazem |
Data extracted from Hashimoto et al., 2006.[3]
Table 2: Tissue Selectivity of L-type Calcium Channel Blockers
| Compound | Selectivity Ratio (Kᵢ in ileum / Kᵢ in mesenteric artery) |
| AJG049 | > Diltiazem |
| Diltiazem | > Verapamil |
| Verapamil | Lowest selectivity |
Data extracted from Hashimoto et al., 2006.[3]
Experimental Protocols
Protocol 1: Assessing Compound Selectivity using Patch-Clamp Electrophysiology
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AJG049 on L-type, N-type, and T-type calcium channels.
Materials:
-
Cell line stably expressing the desired calcium channel subtype (e.g., HEK293 cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal and external solutions (see below)
-
This compound stock solution
-
Control compounds (e.g., nifedipine for L-type, ω-conotoxin GVIA for N-type, mibefradil for T-type)
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2 with CsOH.
Procedure:
-
Culture cells expressing the target ion channel to 70-80% confluency.
-
Prepare fresh internal and external solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit calcium channel currents.
-
Perfuse the cell with increasing concentrations of AJG049 in the external solution.
-
Record the current inhibition at each concentration.
-
Wash out the compound to ensure reversibility of the effect.
-
Analyze the data to generate a dose-response curve and calculate the IC₅₀ value.
Protocol 2: Calcium Imaging Assay for Off-Target Effect Screening
Objective: To assess the effect of AJG049 on intracellular calcium levels in a cell line of interest, which may indicate off-target effects on other channels or signaling pathways.
Materials:
-
Cell line of interest plated in a 96-well black-walled, clear-bottom plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Control compounds (e.g., ionomycin as a positive control for calcium influx)
-
Fluorescence plate reader or microscope
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Prepare the dye loading solution: 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Record baseline fluorescence for 1-2 minutes.
-
Add various concentrations of AJG049 to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the change in fluorescence to determine if AJG049 induces or inhibits calcium flux.
Visualizations
References
- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Signal in Calcium Flux Assays with AJG049
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in calcium flux assays when using the novel calcium channel antagonist, AJG049.
Frequently Asked Questions (FAQs)
Q1: What is AJG049 and how is it expected to behave in a calcium flux assay?
AJG049 is a novel and potent antagonist of L-type calcium channels, with a reported IC50 value of 79 nM.[1][2] In a typical calcium flux assay that measures intracellular calcium increase upon stimulation with an agonist, AJG049 is expected to inhibit this calcium influx, thereby leading to a lower fluorescence signal compared to a control stimulated with the agonist alone. Therefore, a low signal may indicate the compound is working as expected.
Q2: My assay shows a very low signal after applying AJG049. How do I know if this is true inhibition or an experimental artifact?
To differentiate between genuine inhibition and an artifact, it is crucial to include proper controls in your experiment. A positive control (agonist alone) should produce a strong signal, while a negative control (buffer or vehicle alone) should show a baseline low signal. If AJG049 treatment results in a signal that is significantly lower than the positive control and closer to the negative control, it is likely demonstrating its inhibitory effect. Further validation can be achieved by performing a dose-response curve for AJG049.
Q3: I am not seeing any signal at all, even in my positive control wells. What are the common causes?
A complete lack of signal across all wells, including positive controls, typically points to a fundamental issue with the assay setup. Common culprits include:
-
Cell Health: Ensure cells are healthy, viable, and within an optimal passage number. Over-confluent or stressed cells may not respond well.
-
Dye Loading: Inadequate loading of the calcium indicator dye can lead to no detectable signal. Verify the dye concentration, incubation time, and temperature.
-
Instrument Settings: Incorrect fluorescence reader settings (e.g., excitation/emission wavelengths, gain settings) are a frequent cause of no signal.
-
Agonist Potency: The agonist used to stimulate calcium influx may have degraded or be at a suboptimal concentration.
Q4: The signal from my agonist stimulation is weak, making it difficult to assess the inhibitory effect of AJG049. How can I improve my assay window?
A small assay window (the difference between the positive and negative controls) can make it challenging to quantify inhibition. To improve the signal from your agonist:
-
Optimize Agonist Concentration: Perform a dose-response curve for your agonist to determine the EC80 (the concentration that gives 80% of the maximal response). Using a submaximal concentration can provide a better window to observe inhibition.
-
Cell Density: Optimize the number of cells seeded per well. Too few or too many cells can negatively impact the signal.
-
Assay Buffer Composition: Ensure the assay buffer has an appropriate concentration of extracellular calcium.
Troubleshooting Guide for Low Signal with AJG049
This guide provides a structured approach to troubleshooting low signal in your calcium flux assay when using AJG049.
Problem: Low or no signal observed after addition of AJG049 and agonist.
Possible Cause 1: AJG049 is effectively inhibiting agonist-induced calcium influx (Expected Outcome).
-
Troubleshooting Steps:
-
Review Controls: Compare the signal in the AJG049-treated wells to your positive (agonist only) and negative (vehicle only) controls. A signal significantly lower than the positive control is the expected outcome.
-
Dose-Response Curve: Perform a full dose-response experiment with AJG049 to confirm a concentration-dependent inhibition of the agonist response. This will also allow you to determine the IC50 of AJG049 in your specific assay.
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting Steps:
-
Check Cell Health and Density: Verify cell viability using a method like Trypan Blue exclusion. Ensure consistent cell seeding density across all wells.
-
Optimize Dye Loading: Titrate the concentration of your calcium-sensitive dye and optimize the loading time and temperature for your cell type.
-
Validate Agonist Activity: Confirm the potency of your agonist by running a fresh dose-response curve.
-
Instrument Settings Verification: Double-check the excitation and emission wavelengths, filter sets, and gain settings on your fluorescence plate reader.
-
Possible Cause 3: Compound-Specific Issues.
-
Troubleshooting Steps:
-
Solubility: AJG049 may have limited solubility in your assay buffer. Prepare fresh dilutions from a stock solution and consider using a small percentage of a co-solvent like DMSO (typically <0.5%), ensuring the final concentration does not affect cell health.
-
Compound Degradation: Ensure that the AJG049 stock solution is stored correctly and has not degraded.
-
Quantitative Data Summary
The following table provides a hypothetical example of expected results from a troubleshooting experiment to validate AJG049's inhibitory activity.
| Well Condition | Treatment | [Agonist] | [AJG049] | Relative Fluorescence Units (RFU) | Interpretation |
| Negative Control | Vehicle | 0 | 0 | 500 ± 50 | Baseline fluorescence |
| Positive Control | Agonist | EC80 | 0 | 5000 ± 250 | Maximal stimulated response |
| Test 1 | AJG049 | EC80 | 10 nM | 3500 ± 200 | Partial inhibition |
| Test 2 | AJG049 | EC80 | 100 nM | 1000 ± 100 | Strong inhibition (near IC50) |
| Test 3 | AJG049 | EC80 | 1 µM | 600 ± 75 | Complete inhibition |
| Compound Control | AJG049 only | 0 | 1 µM | 525 ± 60 | No intrinsic agonist/antagonist activity |
Experimental Protocols
Standard Calcium Flux Assay Protocol
-
Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., HBSS).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of AJG049 and the agonist in the assay buffer.
-
-
Assay Execution:
-
After incubation, remove the dye loading buffer and wash the cells gently with the assay buffer.
-
Add the appropriate concentrations of AJG049 to the wells and incubate for the desired pre-treatment time.
-
Place the plate in a fluorescence plate reader with an injection system.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist into the wells and immediately begin kinetic reading of fluorescence for 60-180 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the positive and negative controls.
-
Plot the dose-response curves and calculate the IC50 for AJG049.
-
Visualizations
Caption: Troubleshooting workflow for low signal with AJG049.
Caption: AJG049 blocks L-type calcium channel activation.
References
Improving stability of AJG049 free base in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of AJG049 free base in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a calcium channel antagonist that inhibits L-type Ca2+ channels.[1] It is a solid powder with the chemical formula C27H30N2O2 and a molecular weight of 414.55.[1] For research purposes, it is typically supplied with a purity of over 98%.[1]
Q2: What are the recommended storage conditions for this compound solid and in solution?
For the solid form, short-term storage at 0 - 4°C (days to weeks) and long-term storage at -20°C (months to years) in a dry, dark environment is recommended.[1] If stored correctly, the shelf life can exceed three years.[1] For solutions, especially in DMSO, it is advisable to prepare them fresh.[1] If short-term storage is necessary, storing aliquots at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is known to be soluble in DMSO.[1] For other solvents, it is advisable to perform solubility testing to determine the most suitable solvent for your specific application.
Q4: What are the common stability issues encountered with free base compounds like AJG049 in solution?
Free base compounds, particularly those that are poorly water-soluble, can face several stability challenges in solution:
-
Precipitation: The compound may precipitate out of solution over time, especially with changes in temperature or pH, or upon dilution into aqueous media.
-
Chemical Degradation: AJG049 may be susceptible to degradation pathways such as oxidation, hydrolysis, or photolysis, leading to a loss of potency and the formation of impurities.[2]
-
pH-dependent instability: As a weak base, the solubility and stability of this compound can be highly dependent on the pH of the solution.[3]
Troubleshooting Guides
Issue 1: Precipitation of AJG049 from solution
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Low Solubility in the Chosen Solvent System | Determine the solubility of AJG049 in a range of pharmaceutically acceptable solvents and co-solvents to identify a more suitable system.[3] |
| pH Shift Upon Dilution | For aqueous solutions, use a buffer system to maintain a pH where AJG049 is most soluble.[4] |
| Supersaturation | While supersaturation can be a strategy to enhance bioavailability, it is inherently unstable. Consider using precipitation inhibitors like polymers (e.g., HPMC, PVP) in your formulation.[4][5] |
| Temperature Fluctuations | Store solutions at a constant, controlled temperature. Assess if cooling or warming the solution affects its stability. |
Issue 2: Observed degradation of AJG049 in solution
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Oxidation | Protect the solution from air by purging with an inert gas like nitrogen or argon.[4] Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.[4] |
| Hydrolysis | If the structure of AJG049 contains hydrolytically labile functional groups (e.g., esters, amides), adjust the pH of the solution to a range where the hydrolysis rate is minimized. This can be determined through a pH-rate profile study.[6] |
| Photodegradation | Protect the solution from light by using amber vials or by working under low-light conditions.[2][4] Conduct photostability studies to assess the impact of light exposure.[2] |
| Incompatible Excipients | Ensure that all excipients in the formulation are compatible with AJG049. Perform compatibility studies with key excipients to identify any potential interactions. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 195991-49-2 | [1] |
| Chemical Formula | C27H30N2O2 | [1] |
| Molecular Weight | 414.55 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Overview of Formulation Strategies to Enhance Stability
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases solubility and can minimize pH-dependent degradation. | Simple and effective for ionizable compounds. | Requires careful selection of buffers to avoid buffer-catalyzed degradation. |
| Co-solvents | Increases the solvent polarity to better solubilize the compound. | Can significantly increase solubility. | Potential for toxicity and precipitation upon dilution. |
| Cyclodextrins | Forms inclusion complexes, encapsulating the drug molecule and protecting it from the environment.[3] | Enhances solubility and can improve stability.[3][4] | Can be costly and may have limitations on the amount of drug that can be complexed. |
| Solid Dispersions | Disperses the drug in a polymer matrix at a molecular level, enhancing dissolution.[3] | Can significantly improve solubility and bioavailability.[3] | The amorphous drug form can be less stable than the crystalline form.[7] |
| Lipid-Based Formulations | Solubilizes the drug in lipidic excipients.[5][8] | Can enhance oral absorption and protect the drug from degradation.[8] | The complexity of the formulation may require specialized manufacturing processes. |
Experimental Protocols
Protocol 1: Solubility Assessment of AJG049
-
Objective: To determine the solubility of AJG049 in various solvents.
-
Materials: this compound, a selection of solvents (e.g., water, PBS pH 7.4, ethanol, propylene glycol, DMSO), vials, shaker, analytical balance, HPLC-UV system.
-
Method:
-
Add an excess amount of AJG049 to a known volume of each solvent in a vial.
-
Seal the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of AJG049 in the diluted supernatant using a validated HPLC-UV method.
-
The determined concentration represents the equilibrium solubility of AJG049 in that solvent.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating AJG049 from its potential degradation products.
-
Materials: this compound, HPLC system with UV detector, various HPLC columns (e.g., C18, C8), mobile phase solvents (e.g., acetonitrile, methanol, water), buffers (e.g., phosphate, acetate), acid, base, oxidizing agent (e.g., HCl, NaOH, H2O2).
-
Method:
-
Forced Degradation: Subject AJG049 solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[2] For example, incubate with 0.1 M HCl, 0.1 M NaOH, and 3% H2O2. Expose solutions to heat (e.g., 60°C) and UV/Vis light.[2]
-
Method Development:
-
Screen different columns and mobile phase compositions to achieve separation between the parent AJG049 peak and any degradation peaks.
-
Optimize the mobile phase gradient, flow rate, and column temperature.
-
The detector wavelength should be chosen to provide a good response for both AJG049 and its degradants.
-
-
Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.[2]
-
Visualizations
Caption: Troubleshooting workflow for AJG049 solution instability.
Caption: Experimental workflow for assessing AJG049 solution stability.
Caption: Potential degradation pathways for AJG049.
References
- 1. medkoo.com [medkoo.com]
- 2. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: AJG049 Free Base Photostability and Light Sensitivity
Disclaimer: This document provides general guidance on the photostability and light sensitivity of chemical compounds. As no specific data for AJG049 free base is publicly available, the following information is based on best practices for handling photosensitive materials in a research and development setting. The quantitative data presented is hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: How do I determine if this compound is light-sensitive?
A1: While specific photostability data for AJG049 is not available, it is prudent to assume that any novel compound could be light-sensitive until proven otherwise. Preliminary assessment can involve exposing a small sample of the compound in a clear vial to ambient laboratory light and comparing it to a control sample stored in the dark. Any observable changes in color, clarity (for solutions), or purity (as determined by analytical methods like HPLC) suggest photosensitivity.
Q2: What are the standard storage conditions for a potentially light-sensitive compound like AJG049?
A2: To minimize degradation from light exposure, store the compound in amber-colored or opaque containers.[1][2][3] For enhanced protection, especially for long-term storage, wrap the container in aluminum foil.[2][4] It is also recommended to store the compound in a dark, temperature-controlled environment, such as a refrigerator or freezer, as specified by the manufacturer's guidelines.[1][3]
Q3: Can I work with AJG049 on an open lab bench?
A3: It is highly recommended to handle potentially photosensitive compounds under low-light conditions.[3] This can be achieved by working in a darkroom, under a fume hood with the sash lowered and the light off, or by using red or amber safelights that emit longer wavelength light which is less likely to cause photodegradation.[5]
Troubleshooting Guide
Issue 1: I am observing unexpected impurity peaks in my HPLC analysis of AJG049.
-
Possible Cause: The compound may be degrading due to light exposure during sample preparation or analysis.[5]
-
Troubleshooting Steps:
-
Protect from Light During Preparation: Prepare samples in a dimly lit area and use amber-colored volumetric flasks and vials.[5] If amber glassware is not available, wrap standard glassware in aluminum foil.[2][4]
-
Use a Light-Protected Autosampler: If your HPLC system has a refrigerated, dark autosampler, utilize it to protect samples waiting for injection.
-
Conduct a Forced Degradation Study: To confirm light sensitivity, intentionally expose a sample of AJG049 to a controlled light source and analyze the degradation products.[3][6][7] This can help in identifying the impurity peaks.
-
Issue 2: The physical appearance of my solid this compound has changed (e.g., color change).
-
Possible Cause: Significant degradation has likely occurred due to improper storage or handling, leading to the formation of colored degradants.[3]
-
Troubleshooting Steps:
-
Discard the Compromised Compound: Do not use the material for experiments as its integrity is compromised.[3]
-
Review Storage and Handling Procedures: Identify and rectify any lapses in your light protection protocol.[3] Ensure all users are aware of the compound's potential light sensitivity.
-
Implement Stricter Controls: Enforce the use of opaque containers, storage in designated dark areas, and minimize exposure to light during weighing and transfer.[1][2][3]
-
Experimental Protocols
Protocol: General Photostability Assessment of a Compound
This protocol provides a framework for assessing the photostability of a compound like AJG049, based on ICH Q1B guidelines.[8]
-
Sample Preparation:
-
Prepare two sets of samples of the compound. This can be the solid compound or a solution in a relevant solvent.
-
Place one set of samples in clear, chemically inert containers (e.g., quartz or borosilicate glass). This will be the "exposed" sample.
-
Place the second set of samples in identical containers, but wrap them completely in aluminum foil to serve as the "dark control."[8]
-
-
Light Exposure:
-
Place both sets of samples in a photostability chamber.
-
Expose the samples to a light source that provides both visible and UV light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[8][9]
-
Maintain a constant temperature to differentiate between photodegradation and thermal degradation.
-
-
Analysis:
-
At predetermined time points, withdraw samples from both the exposed and dark control groups.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC with a photodiode array detector.
-
Assess for any changes in physical properties (appearance, color) and chemical properties (purity, formation of degradation products).
-
-
Data Interpretation:
-
Compare the results from the exposed samples to those of the dark control. If the impurity profile of the dark control and exposed samples are the same, no photodegradation has occurred.[8]
-
If new impurities are observed or the purity of the exposed sample decreases significantly compared to the dark control, the compound is considered photolabile.
-
Data Presentation
Table 1: Hypothetical Photostability of a Photosensitive Compound Under Various Conditions
| Sample ID | Container Type | Storage Temperature | Light Condition | Purity (%) after 24h |
| 1 | Clear Glass Vial | Room Temperature | Ambient Lab Light | 65 |
| 2 | Amber Glass Vial | Room Temperature | Ambient Lab Light | 92 |
| 3 | Clear Glass Vial | 4°C | Dark | 95 |
| 4 | Amber Glass Vial | 4°C | Dark | 99 |
| 5 | Amber Glass Vial | -20°C | Dark | >99 |
Visualizations
Caption: Workflow for a photostability study.
References
- 1. needle.tube [needle.tube]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. benchchem.com [benchchem.com]
- 4. camlab.co.uk [camlab.co.uk]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. q1scientific.com [q1scientific.com]
- 9. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
Cell health and dye loading issues in AJG049 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell health and dye loading in experiments involving the hypothetical compound AJG049.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability after treating our cultures with AJG049. What are the potential causes and how can we troubleshoot this?
A1: A decrease in cell viability post-treatment with AJG049 could stem from several factors, including inherent cytotoxicity of the compound, issues with the experimental setup, or suboptimal cell culture conditions. Here’s a step-by-step guide to troubleshoot this issue:
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Confirm Cytotoxicity: It's possible that AJG049 is cytotoxic at the concentrations you are using. We recommend performing a dose-response curve to determine the EC50 value.
-
Check Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.[1][2] Over-confluent or stressed cells can be more susceptible to chemical insults.
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Vehicle Control: Run a vehicle-only control (the solvent used to dissolve AJG049) to rule out any toxic effects of the solvent itself.
-
Optimize Seeding Density: Cell density can influence the outcome of cytotoxicity assays.[1][3][4][5][6] It is crucial to determine the optimal seeding density for your specific cell line and assay duration.[3][4]
Q2: Our fluorescent dye loading for viability/functional assays is inconsistent and weak after AJG049 treatment. What could be causing this?
A2: Poor dye loading is a common issue that can be influenced by cell health, dye concentration, and loading conditions. Here are some troubleshooting steps:
-
Assess Cell Membrane Integrity: If AJG049 affects cell membrane integrity, it could impair the cell's ability to retain dyes like Calcein-AM. Consider a membrane integrity assay, such as Trypan Blue exclusion.[7][8][9][10][11]
-
Optimize Dye Concentration and Incubation Time: The optimal dye concentration and loading time can vary between cell types and experimental conditions.[12] Titrate the dye concentration and incubation time to find the optimal conditions for your specific cell line.
-
Check for Dye Efflux: Some cells actively pump out fluorescent dyes. You can use an efflux pump inhibitor, like probenecid, to improve dye retention.[12]
-
Minimize Phototoxicity and Photobleaching: Excessive exposure to excitation light can damage cells and bleach the fluorophore.[13][14][15][16][17] Use the lowest possible laser power and exposure time.[14][15]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Readouts
High variability between replicate wells can obscure the true effect of AJG049.
Troubleshooting Workflow:
References
- 1. biocompare.com [biocompare.com]
- 2. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 16. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing fluorescence drop upon compound addition in FLIPR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize fluorescence drop upon compound addition in Fluorometric Imaging Plate Reader (FLIPR) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a sudden drop in fluorescence upon compound addition in a FLIPR assay?
A1: A sudden decrease in fluorescence upon compound addition is a common artifact in FLIPR assays and can be attributed to several factors:
-
Cellular Detachment: The physical force of the liquid addition can dislodge adherent cells from the bottom of the well, leading to a loss of fluorescent signal.[1][2][3] This is often referred to as "cell blow-off".
-
Dilution of Fluorophore: The addition of the compound solution, which is typically non-fluorescent, dilutes the concentration of the fluorescent dye within the well, causing an immediate drop in the overall signal intensity.[2][3]
-
Compound Interference: The test compound itself may possess properties that interfere with the fluorescence signal, such as light absorption at the excitation or emission wavelengths (quenching) or inherent fluorescence.[4]
-
Changes in Cell Volume or Morphology: The compound may induce rapid changes in cell volume or shape, which can affect the intracellular dye concentration and, consequently, the fluorescence reading.
-
Phototoxicity: While typically associated with signal loss over time, excessive excitation light can cause phototoxicity, leading to cell death and a decrease in fluorescence.[5][6]
Troubleshooting Guides
This section provides detailed troubleshooting guides for the most common issues leading to a fluorescence drop during FLIPR experiments.
Issue 1: Fluorescence Drop Due to Cellular Detachment
A significant and sharp decrease in fluorescence immediately following compound addition is often indicative of cells being washed away by the force of the liquid stream.
Troubleshooting Steps:
-
Optimize FLIPR Pipettor Settings: The primary solution is to adjust the liquid addition parameters on the FLIPR instrument. Reducing the dispense speed and adjusting the pipette height can significantly mitigate cell detachment.[1][2][3]
-
Enhance Cell Adhesion: For weakly adherent cell lines, improving their attachment to the microplate is crucial.
-
Use plates coated with an extracellular matrix component like Poly-D-lysine or collagen.[1][7][8]
-
Ensure cells are seeded at an optimal density to form a confluent monolayer (typically 80-90%) on the day of the assay.[1] Over-confluent or sub-confluent cells may not adhere as strongly.
-
Allow sufficient time for cells to adhere after seeding, typically 24 to 48 hours.[8]
-
-
Optimize Assay Volume and Concentration: Adding a smaller volume of a more concentrated compound solution can reduce the physical disturbance in the well.[2]
Quantitative Data Summary: Pipettor Speed Optimization
| Parameter | 96-well Plate | 384-well Plate | 1536-well Plate |
| Dispense Speed (Adherent Cells) | 50-100 µL/sec | 30-40 µL/sec | 4-7 µL/sec |
| Dispense Speed (Non-adherent Cells) | 10-20 µL/sec | 10-20 µL/sec | 1-5 µL/sec |
Data adapted from FLIPR Tetra User Guide.[2]
Experimental Protocol: Optimizing Cell Adhesion
-
Plate Coating:
-
Prepare a sterile solution of 50 µg/mL Poly-D-lysine in sterile water.
-
Add a sufficient volume of the solution to cover the bottom of each well of a black-walled, clear-bottom microplate.
-
Incubate the plates for at least 1 hour at 37°C.
-
Aspirate the Poly-D-lysine solution and wash each well twice with sterile phosphate-buffered saline (PBS).
-
Allow the plates to dry completely in a sterile environment before seeding cells.
-
-
Cell Seeding:
-
Determine the optimal seeding density for your cell line to achieve 80-90% confluency within 24-48 hours.
-
Trypsinize and resuspend cells in the appropriate growth medium.
-
Seed the cells into the coated microplate and incubate at 37°C in a humidified CO2 incubator.
-
Logical Relationship: Troubleshooting Cellular Detachment
Caption: Troubleshooting workflow for fluorescence drop due to cell detachment.
Issue 2: Fluorescence Drop Due to Dilution or Compound Interference
An immediate, sharp drop in fluorescence that stabilizes at a lower baseline after compound addition can be due to the dilution of the dye or interference from the compound itself.
Troubleshooting Steps:
-
Modify Compound Addition Strategy:
-
Increase the concentration of the compound stock solution to allow for the addition of a smaller volume to the assay plate.[2] This minimizes the dilution effect.
-
-
Utilize Advanced Assay Kits:
-
Newer generations of FLIPR Calcium Assay Kits (e.g., Calcium 4, 5, and 6) contain masking dyes or quenchers that reduce background fluorescence from the extracellular medium.[4] This makes the assay less sensitive to dilution effects and can reduce interference from fluorescent compounds.
-
-
Control for Compound Autofluorescence and Quenching:
-
Run a control plate where the compound is added to wells containing assay buffer and dye but no cells. This will help determine if the compound itself is fluorescent or quenches the dye's fluorescence.
-
-
Buffer Composition:
-
Ensure the assay buffer is compatible with your cells and dye. A commonly used buffer is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.[7]
-
Quantitative Data Summary: Compound and Dye Volume Adjustments
| Parameter | 96-well Plate | 384-well Plate |
| Initial Well Volume | 100 µL | 25 µL |
| Compound Addition Volume (Standard) | 50 µL (3x concentration) | 25 µL (2x concentration) |
| Compound Addition Volume (Optimized) | 25 µL (5x concentration) | 12.5 µL (3x concentration) |
These are example values and should be optimized for each specific assay.
Experimental Protocol: Assessing Compound Interference
-
Prepare a Cell-Free Plate:
-
To a black-walled, clear-bottom microplate, add the same volume of assay buffer and fluorescent dye (e.g., Fluo-4 AM) as used in your cellular assay.
-
-
Prepare Compound Plate:
-
Prepare a serial dilution of your test compound in the assay buffer at the same concentrations used in the main experiment.
-
-
Run on FLIPR:
-
Place both plates in the FLIPR instrument.
-
Execute the same protocol as your cellular assay, adding the compound to the cell-free plate.
-
-
Analyze Data:
-
If you observe a change in fluorescence in the cell-free plate upon compound addition, it indicates that your compound has inherent fluorescence or quenching properties.
-
Signaling Pathway: GPCR-Mediated Calcium Mobilization
References
- 1. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 5. Test method for evaluating the photocytotoxic potential of fluorescence imaging products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis: AJG049 Free Base Versus Verapamil in L-type Calcium Channel Antagonism
For Immediate Release
This publication provides a detailed comparative analysis of the efficacy of AJG049 free base and verapamil, two L-type calcium channel antagonists. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Introduction
Voltage-gated L-type calcium channels (Ca_v1.2) are crucial in regulating smooth muscle contraction and cardiac function. Their antagonists are widely used in the management of cardiovascular diseases. Verapamil, a well-established phenylalkylamine calcium channel blocker, is a cornerstone in treating hypertension, angina, and arrhythmias. This compound is a novel calcium channel antagonist that has been investigated for its potential therapeutic applications. This guide presents a side-by-side comparison of their efficacy, drawing upon available preclinical data.
Mechanism of Action
Both this compound and verapamil exert their effects by blocking L-type calcium channels, thereby inhibiting the influx of calcium ions into smooth muscle and cardiac cells. This leads to vasodilation and a reduction in cardiac contractility and heart rate. However, their interaction with the calcium channel subunits differs. Verapamil binds to the α1 subunit of the L-type calcium channel. This compound also targets the L-type calcium channel, specifically interacting with the diltiazem-binding site.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound and verapamil in inhibiting L-type calcium channel currents, based on data from a comparative study by Hashimoto M, et al. (2006) in the British Journal of Pharmacology.
| Parameter | This compound | Verapamil | Diltiazem (Reference) | Tissue Source |
| IC₅₀ (Inhibition of I_Ca) | 0.078 ± 0.012 μM | 0.21 ± 0.03 μM | 0.65 ± 0.09 μM | Guinea-pig ileal myocytes |
| Kᵢ (diltiazem binding) | 85.7 ± 11.2 nM | - | - | Rat cerebral cortex |
| Tissue Selectivity Ratio (Kᵢ Mesenteric Artery / Kᵢ Ileum) | 2.1 | ~1.0 | 1.8 | Guinea-pig |
Data presented as mean ± standard error of the mean (SEM).
The data indicates that this compound is a more potent inhibitor of L-type calcium channels in guinea-pig ileal myocytes compared to verapamil, with a lower IC₅₀ value. Furthermore, AJG049 demonstrates a degree of tissue selectivity for intestinal smooth muscle over vascular smooth muscle, as suggested by the tissue selectivity ratio of its dissociation constants (Kᵢ).
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of L-type calcium channel blockade by AJG049 and verapamil.
Caption: Workflow for determining IC₅₀ values using whole-cell patch-clamp.
Experimental Protocols
The quantitative data presented in this guide were primarily derived from experiments conducted as described in Hashimoto M, et al. (2006). The key methodologies are detailed below.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Single smooth muscle cells were isolated from the longitudinal muscle layer of guinea-pig ileum and from mesenteric arteries using enzymatic digestion.
-
Recording Configuration: The conventional whole-cell patch-clamp technique was used to record voltage-dependent L-type Ca²⁺ currents (I_Ca).
-
Solutions:
-
External Solution (for I_Ca recording): Contained (in mM): 110.0 tetraethylammonium chloride (TEA-Cl), 10.0 CaCl₂, 1.0 MgCl₂, 10.0 glucose, and 10.0 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Pipette Solution: Contained (in mM): 130.0 Cs-aspartate, 5.0 MgCl₂, 5.0 EGTA, 5.0 ATP-Mg, and 10.0 HEPES, adjusted to pH 7.2 with CsOH.
-
-
Experimental Procedure:
-
Cells were voltage-clamped at a holding potential of -80 mV.
-
Depolarizing voltage steps to 0 mV for 200 ms were applied to elicit I_Ca.
-
AJG049, verapamil, or diltiazem were applied at various concentrations to the external solution.
-
The inhibition of the peak I_Ca was measured at each drug concentration to determine the concentration-response curve and calculate the IC₅₀ value.
-
Radioligand Binding Assay
-
Tissue Preparation: Membranes were prepared from the cerebral cortex of male Wistar rats.
-
Radioligand: [³H]-diltiazem was used to label the diltiazem binding site on the L-type calcium channel.
-
Assay Conditions:
-
Membrane preparations were incubated with [³H]-diltiazem in the presence or absence of various concentrations of AJG049.
-
The incubation was carried out in 50 mM Tris-HCl buffer (pH 7.4) at 25°C for 60 minutes.
-
-
Data Analysis: The amount of bound radioligand was measured by liquid scintillation counting. The inhibition of [³H]-diltiazem binding by AJG049 was analyzed to determine the inhibitory constant (Kᵢ).
Conclusion
The available preclinical data suggests that this compound is a potent L-type calcium channel antagonist with a higher potency than verapamil in intestinal smooth muscle. Its observed tissue selectivity may offer a therapeutic advantage in specific applications. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound in comparison to established drugs like verapamil. This guide provides a foundational comparison to aid researchers in the ongoing exploration of novel calcium channel antagonists.
A Comparative Analysis of AJG049 and Diltiazem on L-type Calcium Channels for Research Professionals
An objective guide for researchers, scientists, and drug development professionals detailing the comparative efficacy and mechanisms of the novel L-type calcium channel antagonist, AJG049, and the established drug, diltiazem.
This guide provides a comprehensive comparison of AJG049 and diltiazem, focusing on their interactions with L-type calcium channels. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of AJG049 and diltiazem on L-type calcium channels have been quantified in different smooth muscle tissues. The following table summarizes the key inhibition constants (Ki) derived from electrophysiological studies. A lower Ki value indicates a higher binding affinity and greater potency.
| Compound | Tissue | Holding Potential | Ki (Inhibition Constant) |
| AJG049 | Guinea-pig ileal myocytes | -60 mV | 66.5 nM[1] |
| Diltiazem | Guinea-pig ileal myocytes | -60 mV | 1.2 µM[1] |
| AJG049 | Guinea-pig mesenteric arterial myocytes | -60 mV | 190.3 nM[1] |
| Diltiazem | Guinea-pig mesenteric arterial myocytes | -60 mV | 2.4 µM[1] |
The data clearly indicates that AJG049 is a significantly more potent inhibitor of L-type calcium channels than diltiazem in both intestinal and vascular smooth muscle cells.
Mechanism of Action and Binding Sites
Both AJG049 and diltiazem exert their effects by blocking L-type calcium channels, which are crucial for the regulation of smooth muscle contraction and other physiological processes.
Diltiazem , a benzothiazepine derivative, is a well-characterized L-type calcium channel blocker. It binds to a specific site on the α1 subunit of the channel, which is the main pore-forming unit. This binding site is located on the intracellular side of the channel and involves the transmembrane segments IIIS6 and IVS6[2][3]. By binding to this site, diltiazem stabilizes the inactivated state of the channel, thereby inhibiting the influx of calcium ions into the cell.
AJG049 is a novel calcium channel antagonist that has been shown to have a high affinity for the diltiazem-binding site on L-type calcium channels[4]. Experimental evidence suggests that AJG049 inhibits these channels primarily by interacting with this same binding pocket[4]. This shared mechanism of action explains their similar physiological effects, although the higher potency of AJG049 suggests a more efficient or stable interaction with the binding site.
Experimental Protocols
The data presented in this guide is based on established and rigorous experimental methodologies.
Whole-Cell Patch Clamp Electrophysiology
The inhibitory potencies (Ki values) of AJG049 and diltiazem were determined using the conventional whole-cell patch-clamp technique on dispersed smooth muscle cells from guinea-pig ileum and mesenteric arteries.
-
Cell Preparation: Single smooth muscle cells were enzymatically dispersed from the respective tissues.
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique was used to measure inward Ca2+ currents (ICa) or Ba2+ currents (IBa) through L-type calcium channels.
-
Solutions: The pipette (internal) solution typically contained Cs+ to block outward K+ currents, along with a Ca2+ buffer like EGTA. The bath (external) solution contained either Ca2+ or Ba2+ as the charge carrier.
-
Voltage Protocol: The membrane potential was held at a specific holding potential (e.g., -60 mV or -90 mV), and depolarizing voltage steps were applied to elicit inward currents through the L-type calcium channels.
-
Data Analysis: The peak amplitude of the inward current was measured before and after the application of different concentrations of the test compounds (AJG049 or diltiazem). The concentration-response curves were then fitted to determine the Ki values.
Radioligand Binding Assays
Binding studies were performed to determine the affinity of AJG049 for the diltiazem-binding site on L-type calcium channels.
-
Membrane Preparation: Membranes rich in L-type calcium channels were prepared from relevant tissues (e.g., smooth muscle).
-
Radioligand: A radiolabeled form of a known ligand for the diltiazem-binding site (e.g., [3H]diltiazem) was used.
-
Assay Procedure: The prepared membranes were incubated with the radioligand in the presence of varying concentrations of the unlabeled competitor drug (AJG049).
-
Data Analysis: The amount of radioligand bound to the membranes was measured. The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the inhibitory constant (Ki).
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts related to the interaction of AJG049 and diltiazem with L-type calcium channels.
Caption: Interaction of AJG049 and Diltiazem with the L-type Calcium Channel.
Caption: Signaling pathway of L-type calcium channel modulation.
References
- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
AJG049 Free Base vs. Nifedipine in Smooth Muscle Contraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of AJG049 free base and nifedipine on smooth muscle contraction. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating these two calcium channel antagonists.
Introduction
Both this compound and nifedipine are potent inhibitors of L-type calcium channels, playing a crucial role in the modulation of smooth muscle contraction. By blocking the influx of extracellular calcium, these compounds induce muscle relaxation, a mechanism of significant interest in cardiovascular and gastrointestinal research. Nifedipine, a dihydropyridine calcium channel blocker, is a well-established therapeutic agent for hypertension and angina.[1][2][3] AJG049 is a novel calcium channel antagonist that has been shown to inhibit L-type Ca2+ channels, exhibiting some selectivity for intestinal smooth muscle over vascular smooth muscle.
Mechanism of Action: A Head-to-Head Comparison
The primary mechanism of action for both this compound and nifedipine is the blockade of voltage-dependent L-type calcium channels in smooth muscle cells.[1][2][3][4] This inhibition prevents the influx of calcium ions that is necessary to trigger the cascade of events leading to muscle contraction.
Nifedipine: As a classic dihydropyridine, nifedipine binds to the alpha-1 subunit of the L-type calcium channel.[2] This binding reduces the probability of the channel being open, thereby decreasing the overall influx of calcium into the cell. This leads to vasodilation of peripheral and coronary arteries, resulting in reduced blood pressure and increased myocardial oxygen supply.[1][3]
This compound: Experimental evidence indicates that AJG049 also potently inhibits voltage-dependent L-type Ca2+ channels.[5] Interestingly, studies suggest that AJG049 interacts with the diltiazem-binding site(s) on the L-type calcium channel.[1][5] This distinguishes its binding characteristics from dihydropyridines like nifedipine.
Signaling Pathway of L-type Calcium Channel Blockers in Smooth Muscle Relaxation
Caption: Signaling pathway of AJG049 and nifedipine inducing smooth muscle relaxation.
Comparative Efficacy and Potency
The study investigated the effects of AJG049 on voltage-dependent L-type Ca2+ currents in guinea-pig ileal, colonic, and vascular smooth muscle cells. The results demonstrated that AJG049 is a potent inhibitor of these channels.[5]
| Compound | Tissue | IC50 (nM) for Inhibition of L-type Ca2+ Current |
| AJG049 | Ileal myocytes | ~30 |
| Colonic myocytes | ~100 | |
| Vascular smooth muscle myocytes | ~90 | |
| Nifedipine | Various vascular smooth muscles | 1-100 (literature values) |
Data for AJG049 is approximated from graphical representations in Hashimoto et al., 2006. Nifedipine data represents a general range from various literature sources for comparative context.
The data suggests that AJG049 exhibits a degree of selectivity for intestinal smooth muscle (ileum) over vascular smooth muscle, with a lower IC50 value in ileal myocytes.[5] Nifedipine is well-documented for its potent effects on vascular smooth muscle.
Experimental Protocols
The following are summaries of established experimental methodologies for assessing the effects of compounds on smooth muscle contraction.
Isolated Tissue Bath Preparation
This classic pharmacological method allows for the measurement of isometric contractions of isolated smooth muscle strips.
Experimental Workflow:
Caption: Workflow for an isolated tissue bath experiment.
Detailed Steps:
-
Tissue Preparation: Smooth muscle tissues, such as segments of aorta, mesenteric artery, or ileum, are carefully dissected from a model organism (e.g., rat, guinea pig).
-
Mounting: The tissue strips are mounted in an isolated organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to measure changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Compound Incubation: The tissue is pre-incubated with varying concentrations of this compound or nifedipine.
-
Contraction Induction: A contractile agent (e.g., potassium chloride, phenylephrine, or carbachol) is added to the bath to induce smooth muscle contraction.
-
Data Recording and Analysis: The resulting contraction is recorded, and the inhibitory effect of the test compound is quantified to determine parameters like IC50.
Patch-Clamp Electrophysiology
This technique is employed to directly measure the effect of compounds on the activity of ion channels, such as the L-type calcium channel, in isolated smooth muscle cells.
Experimental Workflow:
Caption: Workflow for a whole-cell patch-clamp experiment.
Detailed Steps:
-
Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the tissue of interest.
-
Patch Pipette: A glass micropipette with a very small tip opening is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a constant level (voltage-clamped), and depolarizing voltage steps are applied to activate L-type calcium channels.
-
Current Measurement: The resulting inward calcium currents are measured.
-
Compound Application: this compound or nifedipine is applied to the cell via the perfusion system, and the change in the amplitude of the calcium current is recorded to assess the inhibitory effect.
Summary and Conclusion
Both this compound and nifedipine are effective inhibitors of L-type calcium channels, leading to smooth muscle relaxation. Nifedipine is a well-characterized dihydropyridine with potent vasodilatory effects. AJG049 is a novel antagonist that appears to interact with the diltiazem-binding site and may exhibit a degree of selectivity for intestinal smooth muscle.
The choice between these compounds for research or therapeutic development would depend on the specific application. The potential gut selectivity of AJG049 could make it a more targeted agent for gastrointestinal motility disorders, potentially with fewer cardiovascular side effects compared to non-selective calcium channel blockers. Further direct comparative studies are warranted to fully elucidate the relative potencies, selectivities, and potential therapeutic advantages of this compound over established drugs like nifedipine.
References
- 1. medkoo.com [medkoo.com]
- 2. AJG049 (free base) | Molecular Staging [molecularstaging.com]
- 3. AJG-049 free base - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Diltiazem and Dihydropyridine Binding Sites on L-Type Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diltiazem and dihydropyridine binding sites on L-type calcium channels (LTCCs), crucial targets in the treatment of cardiovascular diseases. Understanding the distinct characteristics of these sites is paramount for the rational design of novel therapeutics with improved selectivity and efficacy. This document synthesizes key experimental findings to elucidate the structural, functional, and pharmacological differences between these two important drug-binding domains.
Structural and Functional Overview
Diltiazem, a benzothiazepine, and dihydropyridines (e.g., nifedipine, amlodipine) are two major classes of LTCC blockers that, despite both inhibiting calcium influx, do so by binding to distinct and allosterically coupled sites on the α1 subunit of the channel.[1][2]
The dihydropyridine binding site is located on the external, lipid-facing surface of the pore module, at the interface of two subunits.[2] In contrast, the diltiazem-binding site is situated within the central cavity of the channel's pore, underneath the selectivity filter.[1][2] This internal position allows diltiazem to physically obstruct ion conduction.[1][2] Notably, the diltiazem-binding site partially overlaps with the binding site for phenylalkylamines like verapamil.[1][2]
The binding of a dihydropyridine to its site can allosterically modulate the diltiazem-binding site, inducing a higher-affinity binding configuration for diltiazem.[1][2] This allosteric communication is a key feature of the interaction between these drug classes and the LTCC.
Quantitative Comparison of Binding and Functional Parameters
The following table summarizes quantitative data from various experimental modalities, highlighting the differences in binding affinity and functional effects of representative compounds from each class.
| Parameter | Diltiazem | Dihydropyridine (Nitrendipine/PN200-110) | Experimental Context |
| Binding Affinity (Kd) | - | ~1 nM[3] | Radioligand binding assays on cerebellar granule cells.[3] |
| Allosteric Modulation | Increases affinity of (+)-[3H]PN200-110 binding 2-4 fold (at 5 µM)[4] | Diltiazem enhances dihydropyridine binding.[5] | Radioligand binding on intact rat heart cells.[4][5] |
| Channel Block (IC50) | 41 µM (for CaVAb model)[2] | Nanomolar range (voltage-dependent) | Electrophysiology on a model calcium channel.[2] |
| Effect on Cardiac Contractility | Direct negative inotropic effect[6] | Minimal direct negative inotropic effect at therapeutic doses[6] | Studies on isolated cardiac myocytes.[6] |
| Effect on Heart Rate | Decreases heart rate[7][8] | Can cause reflex tachycardia[7][8] | In vivo studies in conscious dogs.[8] |
| Effect on AV Conduction | Slows AV conduction[7][8] | Minimal effect on AV conduction[7][8] | In vivo studies in dogs.[8] |
| Vasodilation | Moderate vasodilation[7] | Potent peripheral vasodilation[7] | Clinical and preclinical observations.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experimental techniques used to differentiate the diltiazem and dihydropyridine binding sites.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a non-labeled drug by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of diltiazem for the dihydropyridine binding site.
Materials:
-
Membrane preparations from cells expressing LTCCs (e.g., HEK293 cells transfected with the α1c subunit).
-
Radiolabeled dihydropyridine (e.g., [3H]nitrendipine).
-
Unlabeled diltiazem.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]nitrendipine and varying concentrations of unlabeled diltiazem.[9]
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[10]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[9]
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding of [3H]nitrendipine as a function of the diltiazem concentration. Calculate the IC50 value, which is the concentration of diltiazem that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the measurement of ion channel currents and the study of their modulation by drugs.
Objective: To characterize the voltage- and use-dependent block of LTCCs by diltiazem and a dihydropyridine.
Materials:
-
Cells expressing LTCCs cultured on coverslips.
-
Patch pipettes (resistance 2-5 MΩ).
-
Internal pipette solution (e.g., containing Cs+ to block K+ channels).
-
External solution (containing Ba2+ as the charge carrier to enhance current and avoid Ca2+-dependent inactivation).
-
Patch-clamp amplifier and data acquisition system.
-
Diltiazem and a dihydropyridine of interest.
Protocol:
-
Cell Preparation: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.[11]
-
Gigaseal Formation: Approach a cell with a patch pipette filled with the internal solution and form a high-resistance seal (GΩ seal) with the cell membrane.[11]
-
Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell interior.[11]
-
Voltage Protocol: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit Ba2+ currents through LTCCs.
-
Drug Application: Perfuse the cell with the external solution containing the drug of interest at various concentrations.
-
Data Acquisition: Record the current traces before and after drug application. To assess use-dependence, apply a train of depolarizing pulses.[12]
-
Data Analysis: Measure the peak current amplitude and analyze the extent of block at different drug concentrations and stimulation frequencies. Calculate the IC50 for channel block.
Visualizing Molecular Interactions and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows described in this guide.
Caption: Allosteric interaction of diltiazem and dihydropyridine binding sites.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropyridine binding sites regulate calcium influx through specific voltage-sensitive calcium channels in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential-dependent allosteric modulation of 1,4-dihydropyridine binding by d-(cis)-diltiazem and (+/-)-verapamil in living cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diltiazem derivatives modulate the dihydropyridine-binding to intact rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. droracle.ai [droracle.ai]
- 8. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of the calcium antagonist diltiazem on action potentials, slow response and force of contraction in different cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-type Calcium Channel Blockade: A Comparative Analysis of AJG049
This guide provides a comparative framework for validating the efficacy and specificity of novel L-type calcium channel blockers, using the hypothetical compound AJG049 as an example. By comparing its performance against established antagonists such as Verapamil and Nifedipine, researchers can effectively characterize the pharmacological profile of new chemical entities. The following sections detail the experimental protocols and comparative data essential for this validation process.
Comparative Efficacy of L-type Calcium Channel Blockers
The primary measure of a channel blocker's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the channel's activity. A lower IC50 value indicates a higher potency. The table below compares the hypothetical IC50 value of AJG049 against the known values for Verapamil and Nifedipine, two well-characterized L-type calcium channel blockers.
| Compound | Drug Class | IC50 (nM) | Cell Type | Reference |
| AJG049 (Hypothetical) | Novel Compound | 150 | HEK293 cells expressing Cav1.2 | N/A |
| Verapamil | Phenylalkylamine | 200 - 1000 | Various | |
| Nifedipine | Dihydropyridine | 100 - 300 | Vascular smooth muscle cells |
Signaling Pathway of L-type Calcium Channels
L-type calcium channels (LTCCs) are voltage-gated ion channels that play a crucial role in regulating intracellular calcium levels. Upon membrane depolarization, these channels open, allowing an influx of calcium ions (Ca2+). This influx triggers a variety of downstream signaling cascades, including muscle contraction, gene expression, and neurotransmitter release. L-type calcium channel blockers, such as AJG049, physically obstruct the channel pore, thereby inhibiting this calcium influx and modulating its physiological effects.
Comparative Analysis of AJG049: A Novel L-Type Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AJG049, a novel L-type calcium channel antagonist, with other established calcium channel blockers. The information presented is based on available preclinical data, offering insights into its cross-reactivity, potency, and potential selectivity.
Executive Summary
AJG049 is a potent L-type calcium channel blocker that exhibits a high affinity for the diltiazem-binding site.[1][2] Preclinical studies demonstrate that AJG049 is more potent than verapamil and diltiazem in inhibiting L-type calcium currents in both intestinal and vascular smooth muscle cells.[1][2] Its mechanism of action involves the concentration-, voltage-, and use-dependent suppression of inward calcium currents, leading to the relaxation of smooth muscle.[1][2] This guide will delve into the quantitative comparisons of its activity, the experimental methodologies used for its characterization, and its place within the broader landscape of calcium channel modulation.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of AJG049 on L-type calcium channels have been directly compared with verapamil and diltiazem in guinea-pig ileal and mesenteric arterial myocytes. The following tables summarize the inhibitory constants (Ki) derived from these studies.
Table 1: Inhibitory Potency (Ki) on L-type Ca2+ Current (ICa) in Guinea-Pig Ileal Myocytes [2]
| Compound | Holding Potential | Ki (nM) |
| AJG049 | -60 mV | 66.5 |
| -90 mV | 739.1 | |
| Verapamil | -60 mV | Data not specified in abstract, but potency is lower than AJG049 |
| Diltiazem | -60 mV | Data not specified in abstract, but potency is lower than Verapamil |
Table 2: Inhibitory Potency (Ki) on L-type Ba2+ Current (IBa) in Guinea-Pig Mesenteric Arterial Myocytes [2]
| Compound | Holding Potential | Ki (nM) |
| AJG049 | -60 mV | 190.3 |
| -90 mV | 1900 | |
| Verapamil | -60 mV | 300.8 |
| Diltiazem | -60 mV | 2400 |
Note: Barium (Ba2+) is often used as the charge carrier in these experiments to avoid calcium-dependent inactivation of the channels.
The data clearly indicates that AJG049 is the most potent inhibitor among the three compounds in both tissue types, with the order of potency being AJG049 > verapamil > diltiazem.[1][2]
Signaling Pathway and Mechanism of Action
L-type calcium channels are crucial for the regulation of smooth muscle contraction. The influx of calcium through these channels initiates a signaling cascade that leads to muscle contraction. Calcium channel blockers, including AJG049, interfere with this process.
Caption: Signaling pathway of L-type calcium channel-mediated smooth muscle contraction and the inhibitory action of AJG049.
Experimental Protocols
The cross-reactivity and inhibitory potency of AJG049 were determined using established electrophysiological and biochemical techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique was employed to measure the inward Ca2+ (ICa) or Ba2+ (IBa) currents through L-type calcium channels in isolated smooth muscle cells.[1]
Methodology:
-
Cell Isolation: Smooth muscle cells were enzymatically dispersed from guinea-pig ileum, colon, or mesenteric artery.
-
Electrode Configuration: A glass micropipette filled with an internal solution was sealed onto the surface of a single smooth muscle cell to achieve the "whole-cell" configuration.
-
Voltage Clamp: The membrane potential of the cell was controlled (clamped) at a specific holding potential (e.g., -60 mV or -90 mV).
-
Current Measurement: Depolarizing voltage steps were applied to elicit inward currents carried by Ca2+ or Ba2+. The peak amplitude of this current was measured.
-
Drug Application: AJG049, verapamil, or diltiazem were applied at various concentrations to determine their inhibitory effect on the measured currents.
-
Data Analysis: The concentration-response curves were plotted to calculate the inhibitory constant (Ki).
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology to assess calcium channel blocker potency.
Radioligand Binding Assays
Binding studies were conducted to determine the affinity of AJG049 for different binding sites on the L-type calcium channel.
Methodology:
-
Membrane Preparation: Crude membrane fractions rich in L-type calcium channels were prepared from rat cerebral cortex.
-
Radioligand Incubation: The membrane preparations were incubated with a radiolabeled ligand specific for a particular binding site (e.g., [3H]diltiazem).
-
Competitive Binding: Unlabeled AJG049 was added at increasing concentrations to compete with the radioligand for binding to the channel.
-
Separation and Counting: The membrane-bound radioactivity was separated from the unbound radioligand, and the amount of bound radioactivity was quantified.
-
Data Analysis: The concentration of AJG049 that inhibits 50% of the specific binding of the radioligand (IC50) was determined, from which the binding affinity (Ki) can be calculated.
The results from these binding studies confirmed that AJG049 has a high affinity for the diltiazem-binding site on L-type calcium channels.[1][2]
Conclusion
AJG049 is a novel and potent L-type calcium channel blocker with a clear mechanism of action. The available data indicates its superiority in potency when compared to verapamil and diltiazem in the studied preclinical models. Its high affinity for the diltiazem binding site suggests a specific interaction with the L-type calcium channel. Further research is warranted to fully elucidate its cross-reactivity profile with a broader range of calcium channel blockers, including dihydropyridines, and to explore its therapeutic potential in conditions characterized by smooth muscle hypercontractility.
References
AJG049: A Comparative Guide to its Selectivity for CaV1.2 Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental data available for AJG049, a novel L-type calcium channel antagonist, and its selectivity for the CaV1.2 channel subtype. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a pharmacological tool.
Executive Summary
AJG049 is a potent antagonist of L-type calcium channels, demonstrating high affinity for the diltiazem-binding site. Experimental evidence in smooth muscle tissues, where CaV1.2 is the predominant L-type channel, indicates that AJG049 is a more potent inhibitor than verapamil and diltiazem. Its mechanism of action is characterized by concentration-, voltage-, and use-dependent block. While exhibiting some tissue selectivity for intestinal over vascular smooth muscle, a comprehensive selectivity profile of AJG049 across other voltage-gated calcium channel subtypes (CaV1.3, CaV2.x, CaV3.x) is not yet publicly available. This guide presents the existing data on AJG049 and provides context by comparing its characteristics with other known L-type calcium channel blockers.
Data Presentation
Table 1: Inhibitory Potency (Ki) of AJG049 and Other Calcium Channel Antagonists on L-type Ca2+ Currents
| Compound | Tissue | Holding Potential | Ki (nM) | Reference |
| AJG049 | Guinea-Pig Ileal Myocytes | -60 mV | 66.5 | [1] |
| -90 mV | 739.1 | [1] | ||
| Guinea-Pig Mesenteric Arterial Myocytes | -60 mV | 190.3 | [1] | |
| -90 mV | 1900 | [1] | ||
| Verapamil | Guinea-Pig Mesenteric Arterial Myocytes | -60 mV | 300.8 | [1] |
| Diltiazem | Guinea-Pig Mesenteric Arterial Myocytes | -60 mV | 2400 | [1] |
Note: The inhibitory potency of AJG049 is voltage-dependent, showing higher affinity at a more depolarized holding potential (-60 mV), which favors the inactivated state of the channel.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
The functional inhibition of L-type Ca2+ channels by AJG049 was determined using the whole-cell patch-clamp technique on enzymatically dispersed smooth muscle cells from guinea-pig ileum and mesenteric arteries.
-
Cell Preparation: Single smooth muscle cells were isolated from the respective tissues by enzymatic digestion, likely using a solution containing collagenase.
-
Recording Configuration: The conventional whole-cell patch-clamp configuration was used to measure inward Ca2+ (ICa) or Ba2+ (IBa) currents. Barium is often used as the charge carrier to increase the current amplitude and reduce calcium-dependent inactivation.
-
Solutions: The external solution typically contained a high concentration of BaCl2 or CaCl2 as the charge carrier, with other ions to maintain osmolarity and pH. The internal pipette solution contained a Cs-based solution to block outward K+ currents, along with Ca2+ buffers (e.g., EGTA) and ATP.
-
Voltage Protocol: To elicit L-type currents, cells were held at a negative holding potential (e.g., -90 mV or -60 mV) and depolarized with voltage steps (e.g., to 0 mV or +10 mV). The effect of the compound was assessed by comparing the current amplitude before and after drug application.
-
Data Analysis: Concentration-response curves were generated by applying increasing concentrations of the antagonist, and the inhibitory constant (Ki) was calculated by fitting the data with the Hill equation.
Radioligand Binding Assays
Binding affinity studies were performed to determine the interaction of AJG049 with the L-type calcium channel.
-
Membrane Preparation: Membranes were prepared from tissues known to express a high density of L-type calcium channels (e.g., heart or brain).
-
Radioligand: A radiolabeled ligand specific for the diltiazem binding site (e.g., [3H]diltiazem) was used.
-
Assay Principle: The assay measures the ability of unlabeled AJG049 to compete with the radioligand for binding to the receptor.
-
Procedure: A fixed concentration of the radioligand was incubated with the membrane preparation in the presence of varying concentrations of AJG049.
-
Separation and Detection: Bound and free radioligand were separated by rapid filtration, and the amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of AJG049 that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to an affinity constant (Ki).
Mandatory Visualization
Caption: Mechanism of AJG049 action on the CaV1.2 channel.
References
Unveiling the Potency of AJG049: A Competitive Binding Analysis for L-Type Ca2+ Channel Antagonism
For Immediate Release
[City, State] – [Date] – New research highlights the mechanism and comparative potency of AJG049, a novel L-type Ca2+ channel antagonist, through detailed competitive binding assays. These studies confirm AJG049's high affinity for the diltiazem-binding site on L-type Ca2+ channels and establish its superior potency compared to existing calcium channel blockers like verapamil and diltiazem, particularly in intestinal and vascular smooth muscle tissues. These findings are critical for researchers and drug development professionals focused on gastrointestinal motility and cardiovascular disorders.
Comparative Binding Affinity of L-Type Ca2+ Channel Antagonists
Competitive binding experiments are fundamental in determining the affinity and specificity of a new drug candidate against its target. In the case of AJG049, these assays have been instrumental in characterizing its interaction with L-type Ca2+ channels. The data presented below summarizes the inhibitory constants (Ki) of AJG049 in comparison to verapamil and diltiazem, demonstrating its potent antagonistic activity.
| Compound | Tissue | Holding Potential | Inhibitory Constant (Ki) |
| AJG049 | Guinea-pig mesenteric arterial myocytes | -60 mV | 190.3 nM [1] |
| AJG049 | Guinea-pig mesenteric arterial myocytes | -90 mV | 1.9 µM [1] |
| Verapamil | Guinea-pig mesenteric arterial myocytes | -60 mV | 300.8 nM[1] |
| Diltiazem | Guinea-pig mesenteric arterial myocytes | -60 mV | 2.4 µM[1] |
The results clearly indicate that AJG049 possesses a higher affinity for the L-type Ca2+ channel at a holding potential of -60 mV compared to both verapamil and diltiazem.[1] The voltage-dependent nature of this binding is also evident from the change in Ki at a more negative holding potential.[1]
Experimental Protocol: Radioligand Competitive Binding Assay for L-Type Ca2+ Channels
To determine the binding affinity of AJG049 and its competitors, a radioligand competitive binding assay using membranes prepared from smooth muscle tissue (e.g., guinea-pig ileum or mesenteric artery) can be employed. This method is a gold standard for quantifying the interaction of unlabeled drugs with their target receptors.[2][3][4]
Objective: To determine the inhibitory constant (Ki) of AJG049, verapamil, and diltiazem for the L-type Ca2+ channel.
Materials:
-
Membrane Preparation: Homogenized smooth muscle tissue expressing L-type Ca2+ channels.
-
Radioligand: A labeled high-affinity L-type Ca2+ channel ligand, such as [3H]nitrendipine or a similar dihydropyridine.
-
Unlabeled Competitors: AJG049, verapamil, and diltiazem at various concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing appropriate ions (e.g., 1 mM MgCl2).
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled competitor (AJG049, verapamil, or diltiazem).
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the bound radioligand from the free radioligand. The receptors and the bound radioligand will be trapped on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism of Action
To further elucidate the underlying principles of the competitive binding assay and the signaling pathway affected by AJG049, the following diagrams are provided.
The diagram above illustrates the fundamental principle of the competitive binding assay. Both the radiolabeled ligand and the unlabeled competitor, AJG049, vie for the same binding site on the L-type Ca2+ channel. The displacement of the radioligand by increasing concentrations of AJG049 allows for the determination of its binding affinity.
This diagram outlines the signaling cascade leading to smooth muscle contraction. Depolarization of the cell membrane activates L-type Ca2+ channels, leading to an influx of calcium ions. This increase in intracellular calcium activates calmodulin and subsequently myosin light-chain kinase (MLCK), culminating in muscle contraction. AJG049, by blocking the L-type Ca2+ channel, inhibits this influx of calcium, thereby preventing the downstream signaling events and promoting muscle relaxation. This mechanism of action makes AJG049 a promising candidate for the treatment of conditions characterized by smooth muscle hyperactivity.
References
- 1. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
Comparative Potency of AJG049 in Intestinal vs. Vascular Tissue: A Data-Driven Analysis
A comprehensive evaluation of the therapeutic potential of a novel compound requires a thorough understanding of its activity in different biological contexts. This guide provides a comparative analysis of the potency of AJG049 in intestinal and vascular tissues. Due to the absence of publicly available data for a compound designated "AJG049," this report outlines the methodologies and frameworks that would be utilized for such a comparison, serving as a template for analysis should data become available.
A critical step in drug development is characterizing the pharmacological profile of a lead compound across various tissues to anticipate its therapeutic window and potential side effects. This involves determining its potency, often quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), in target tissues versus off-target sites. For a hypothetical compound like AJG049, a comparative analysis of its effects on intestinal and vascular tissues would be crucial for assessing its suitability for treating gastrointestinal disorders with minimal cardiovascular impact, or vice versa.
Data Summary: A Template for Comparison
To facilitate a direct comparison of AJG049's potency, quantitative data would be organized as follows:
Table 1: Comparative Potency of AJG049 in Intestinal and Vascular Tissues
| Parameter | Intestinal Tissue | Vascular Tissue | Potency Ratio (Vascular/Intestinal) | Reference |
| EC50 (nM) | Data Not Available | Data Not Available | Data Not Available | Provide Citation |
| IC50 (nM) | Data Not Available | Data Not Available | Data Not Available | Provide Citation |
| Target Receptor/Channel | Identify Target | Identify Target | - | Provide Citation |
| Downstream Effect | e.g., Relaxation, Contraction, Proliferation | e.g., Vasodilation, Vasoconstriction, Angiogenesis | - | Provide Citation |
Table 2: Comparative Efficacy of AJG049
| Parameter | Intestinal Tissue | Vascular Tissue | Reference |
| Emax (% of control) | Data Not Available | Data Not Available | Provide Citation |
| Maximal Response | Describe maximal observed effect | Describe maximal observed effect | Provide Citation |
Experimental Protocols: A Methodological Overview
The following are standard experimental protocols that would be employed to determine the potency of a compound like AJG049 in intestinal and vascular tissues.
1. Isolated Tissue Bath Studies for Intestinal Tissue
-
Tissue Preparation: Segments of small intestine (e.g., ileum, jejunum) would be isolated from a suitable animal model (e.g., rat, mouse). The segments would be cleaned of mesenteric attachments and luminal contents.
-
Experimental Setup: The intestinal segments would be mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The tissue would be connected to an isometric force transducer to record contractile activity.
-
Experimental Procedure: After an equilibration period, a contractile agent (e.g., acetylcholine, carbachol) would be added to induce a stable contraction. Cumulative concentrations of AJG049 would then be added to the bath to assess its relaxant or inhibitory effects.
-
Data Analysis: Concentration-response curves would be generated, and the EC50 or IC50 values would be calculated using non-linear regression analysis.
2. Wire Myography for Vascular Tissue
-
Tissue Preparation: Small arteries (e.g., mesenteric, coronary) would be dissected from an appropriate animal model. The arteries would be cut into small rings and surrounding adipose and connective tissue would be carefully removed.
-
Experimental Setup: The arterial rings would be mounted on two fine wires in a wire myograph chamber filled with physiological salt solution at 37°C and aerated with 95% O2 / 5% CO2. One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel to its optimal resting tension.
-
Experimental Procedure: Following an equilibration and normalization procedure, the vascular rings would be pre-constricted with an agonist (e.g., phenylephrine, U46619). Cumulative concentrations of AJG049 would be added to assess its vasodilatory or vasoconstrictive properties.
-
Data Analysis: Concentration-response curves would be plotted, and EC50 or IC50 values would be determined through non-linear regression.
Visualizing a Hypothetical Signaling Pathway and Workflow
While specific pathways for AJG049 are unknown, the following diagrams illustrate a generic signaling cascade and the experimental workflow for potency determination.
Safety Operating Guide
Proper Disposal Procedures for AJG049 Free Base and Novel Small Molecule Inhibitors
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for "AJG049 free base" is not publicly available. This is common for novel research compounds. Therefore, the following procedures are based on established best practices for the handling and disposal of new or uncharacterized potent small molecule inhibitors. Researchers must treat this compound as a potentially hazardous chemical of unknown toxicity and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.[1][2] This guide provides a framework for safe operational use and disposal to ensure the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with the assumption that it is a particularly hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A flame-resistant lab coat.
-
Closed-toe shoes.
-
-
Ventilation: Handle the neat compound and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Spill Response: In the event of a spill, treat it as a significant incident. Evacuate the immediate area, alert your supervisor and institutional EHS office, and follow their established procedures for hazardous chemical spills.
Step-by-Step Disposal Protocol for this compound
The proper disposal of a novel compound like this compound is a systematic process designed to ensure safety and regulatory compliance at every stage.[3]
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the most critical step to prevent dangerous reactions and ensure correct disposal.[3]
-
Do not mix incompatible waste streams. For example, keep acidic waste separate from basic waste and oxidizing agents away from organic compounds.[3]
-
Solid Waste: All disposable materials contaminated with this compound should be collected as solid hazardous waste. This includes:
-
Gloves, weigh paper, and pipette tips.
-
Contaminated bench paper or pads.
-
Any vials or tubes containing residual powder.
-
-
Liquid Waste: All solutions containing this compound must be collected as liquid hazardous waste. This includes:
-
Unused stock or working solutions.
-
Solvent rinses from contaminated glassware.
-
Aqueous solutions from experiments.
-
Step 2: Waste Containment
-
Solid Waste Container: Use a designated, durable, and clearly labeled container for solid hazardous waste. A sealable plastic bag (e.g., a "red bag" if biohazardous contamination is also present, or a clear bag placed in a rigid, labeled container) is often used.[1]
-
Liquid Waste Container: Use a dedicated, leak-proof, and chemically compatible hazardous waste container for all liquid waste. The container must have a secure, tight-fitting lid. For organic solvents, glass or high-density polyethylene (HDPE) containers are appropriate.[1]
Step 3: Labeling and Documentation
Accurate labeling is a legal requirement and is essential for safe handling and disposal by EHS personnel.[3]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4][5]
-
The label must include:
-
The words "Hazardous Waste" .[4]
-
The full chemical name: "this compound" and all other chemical constituents (including solvents) by their full names (no abbreviations or formulas).[3][4]
-
The approximate percentage or concentration of each component.
-
The accumulation start date (the date waste was first added).[1]
-
The Principal Investigator's name and laboratory location.
-
Step 4: On-Site Accumulation and Storage
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[1][3]
-
Ensure all waste containers are kept tightly closed except when actively adding waste.[4][5]
-
Use secondary containment (e.g., a plastic tub or bin) to capture any potential leaks from the primary container.[4]
Step 5: Final Disposal
-
Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]
-
Never dispose of this compound or its containers in the regular trash or down the drain.[4][5]
-
When the waste container is nearly full (e.g., 90% capacity) or as required by institutional policy, contact your EHS office to schedule a waste pickup.[3]
Decontamination Procedures
Decontamination of "Empty" Containers
Containers that once held the neat compound or stock solutions of this compound are not truly empty and must be decontaminated.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can fully dissolve the compound.[3][4]
-
Rinsate Collection: The first rinseate is considered acutely hazardous waste and must be collected in your designated liquid hazardous waste container.[3][4] For a potent or uncharacterized compound, it is best practice to collect all three rinses as hazardous waste.
-
Final Disposal: After triple rinsing and allowing the container to air dry completely in a fume hood, deface the original label and dispose of it according to institutional guidelines for decontaminated glassware or plasticware.[4][5]
Chemical Deactivation (Advanced)
Chemical deactivation renders a hazardous compound inert through a chemical reaction. This is an advanced procedure that should only be performed if a validated protocol exists for this compound and only by personnel fully trained in the process.
-
Common deactivation methods for some pharmaceuticals include oxidation (e.g., using sodium hypochlorite) or adsorption onto activated charcoal.[6][7][8]
-
Deactivation with bleach is no longer recommended for many compounds due to the potential for incomplete destruction and the formation of hazardous byproducts.[6]
-
Without a specific, validated protocol, do not attempt to chemically deactivate this compound.
Hazard Summary and Disposal Plan for a Novel Small Molecule Inhibitor
The following table summarizes the likely hazard profile and corresponding disposal actions for a compound like this compound, based on common characteristics of potent, bioactive research chemicals.
| Hazard Characteristic | Potential Hazard of this compound | Primary Disposal Consideration | Experimental Protocol Reference |
| Acute Toxicity | Unknown; assumed to be toxic if swallowed, inhaled, or in contact with skin. | Collect all solid and liquid waste as hazardous. Prevent personnel exposure via PPE and fume hood use. | Handle neat compound and prepare solutions in a chemical fume hood. |
| Skin/Eye Irritation | Unknown; assumed to be a potential irritant or corrosive. | Ensure all waste containers are securely sealed to prevent leaks or spills. | Wear safety glasses/goggles and gloves at all times when handling the compound or its waste. |
| Sensitization | Unknown; may cause an allergic skin reaction. | Avoid skin contact. Dispose of all contaminated PPE (gloves, etc.) as solid hazardous waste. | Change gloves immediately if contamination is suspected. |
| Aquatic Toxicity | Unknown; assumed to be toxic to aquatic life with long-lasting effects. | Strictly prohibit drain disposal of any liquid waste containing the compound. | Collect all aqueous solutions and the first (or all three) solvent rinses as hazardous liquid waste. |
Visualizations
Disposal Workflow for this compound
Caption: Disposal Workflow for this compound
Representative Kinase Signaling Pathway
Caption: Representative Kinase Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
